BRL-15572
描述
属性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJIKWDFWLCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042620 | |
| Record name | BRL 15572 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193611-72-2, 1173022-77-9 | |
| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193611-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL 15572 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BRL-15572: A Technical Guide to its Mechanism of Action as a Selective 5-HT1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a pharmacological tool of significant interest in the study of serotonergic systems. It is a selective antagonist for the serotonin (B10506) 1D (5-HT1D) receptor, demonstrating a high degree of selectivity over the closely related 5-HT1B receptor subtype.[1] This selectivity has been instrumental in differentiating the physiological roles of these two receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methods used to characterize them.
Core Mechanism of Action
This compound primarily functions as a competitive antagonist at the human 5-HT1D receptor. Its mechanism involves binding to the receptor and blocking the downstream signaling typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT). The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of serotonin, this compound prevents this signaling cascade.
Interestingly, in recombinant systems with high receptor expression, this compound has been observed to act as a partial agonist in functional assays such as [35S]GTPγS binding and cAMP accumulation assays. This suggests that while it antagonizes the effects of full agonists like serotonin, it can elicit a partial response on its own in certain experimental conditions.
One of the key physiological roles of the 5-HT1D receptor that is modulated by this compound is the regulation of neurotransmitter release. Specifically, activation of presynaptic 5-HT1D receptors has been shown to inhibit the release of glutamate (B1630785) in the cerebral cortex. This compound, by antagonizing these receptors, can therefore disinhibit glutamate release.[2]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptor subtypes.
Table 1: Radioligand Binding Affinities of this compound
| Receptor Subtype | pKi | Reference |
| h5-HT1D | 7.9 | [1] |
| h5-HT1B | <6 | [1] |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Antagonist Potency of this compound
| Assay | Receptor | pKB | Reference |
| cAMP Accumulation | h5-HT1D | 7.1 | [1] |
| cAMP Accumulation | h5-HT1B | <6 | [1] |
pKB is the negative logarithm of the antagonist dissociation constant (KB).
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D or 5-HT1B receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-carboxamidotryptamine).
-
Increasing concentrations of this compound or a reference compound.
-
The prepared cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM) to ensure G proteins are in an inactive state.
-
Increasing concentrations of this compound or a reference agonist.
-
The prepared cell membranes.
-
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).
-
Incubate at 30°C for a further 30-60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction and separate bound from free [35S]GTPγS using rapid filtration as described for the radioligand binding assay.
-
-
Data Analysis:
-
Determine the specific binding of [35S]GTPγS.
-
Plot the specific binding as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Cell Culture and Treatment:
-
Plate CHO cells expressing the 5-HT1D or 5-HT1B receptor in a 96-well plate and grow to near confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of this compound (to test for antagonist effects, co-incubate with a fixed concentration of an agonist like 5-HT).
-
Stimulate the cells with forskolin (B1673556) to activate adenylyl cyclase and induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the accumulated cAMP.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each well.
-
For antagonist testing, plot the inhibition of the agonist-induced response as a function of this compound concentration to determine the IC50.
-
Calculate the pKB value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway of this compound at the 5-HT1D Receptor
Caption: this compound antagonizes the 5-HT1D receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for assessing this compound functional activity.
References
- 1. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate release in human cerebral cortex and its modulation by 5-hydroxytryptamine acting at h 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-15572: A Technical Guide to its 5-HT1D Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572, chemically identified as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist for the serotonin (B10506) 5-HT1D receptor.[1][2][3][4] Its ability to discriminate between the highly homologous human 5-HT1B and 5-HT1D receptor subtypes has established it as a critical pharmacological tool for elucidating the distinct physiological roles of these receptors.[3][5] This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound for the 5-HT1D receptor, complete with detailed experimental protocols and pathway visualizations.
Quantitative Data Summary
The selectivity of this compound is demonstrated by its significantly higher affinity for the 5-HT1D receptor compared to other serotonin receptor subtypes, most notably the 5-HT1B receptor.[3][5] The following tables summarize the key quantitative data from in vitro pharmacological studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Fold Selectivity (vs. 5-HT1D) |
| h5-HT1D | 7.9 | - |
| h5-HT1B | 6.1 | 60-fold lower |
| h5-HT1A | 7.7 | ~1.6-fold lower |
| h5-HT2B | 7.4 | ~3.2-fold lower |
| h5-HT2A | 6.6 | ~20-fold lower |
| h5-HT2C | 6.2 | ~50-fold lower |
| h5-HT7 | 6.3 | ~40-fold lower |
| h5-HT1E | 5.2 | ~500-fold lower |
| h5-HT1F | 6.0 | ~79-fold lower |
| h5-HT6 | 5.9 | ~100-fold lower |
Data compiled from studies on recombinant human receptors expressed in CHO cells.[5][6]
Table 2: Functional Activity of this compound
| Assay Type | Receptor Subtype | pEC50 / pKB | Activity |
| [35S]GTPγS Binding | h5-HT1D | 8.1 (pEC50) | Partial Agonist |
| cAMP Accumulation | h5-HT1D | 7.1 (pKB) | Antagonist |
| cAMP Accumulation | h5-HT1B | <6.0 (pKB) | Antagonist |
Functional data was obtained from studies using recombinant human receptors expressed in CHO cells.[1][5] In functional assays, this compound has been shown to act as a partial agonist in [35S]GTPγS binding studies and as an antagonist in cAMP accumulation assays.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
These assays were employed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1D or other serotonin receptor subtypes were cultured under standard conditions.
-
Cells were harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate was centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant was then subjected to high-speed centrifugation to pellet the cell membranes.
-
The resulting membrane pellet was washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Cell membranes were incubated with a specific radioligand (e.g., [3H]5-CT for 5-HT1D receptors) at a fixed concentration.
-
Increasing concentrations of this compound were added to compete with the radioligand for receptor binding.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin).
-
The reaction was incubated to allow for equilibrium to be reached.
-
-
Detection and Data Analysis:
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis of the competition curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the serotonin receptors upon agonist binding.
-
Assay Principle: Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
-
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., h5-HT1D) were incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.
-
The reaction was allowed to proceed at a controlled temperature (e.g., 30°C).
-
The incubation was terminated by rapid filtration.
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes was determined by scintillation counting.
-
The pEC50 values were calculated from the concentration-response curves.
-
cAMP Accumulation Assay
This assay assesses the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity, which is characteristic of 5-HT1 receptor signaling.
-
Assay Principle: 5-HT1D receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Methodology:
-
Whole cells expressing the receptor of interest were pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells were then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
To determine antagonist activity, cells were incubated with a fixed concentration of an agonist (e.g., serotonin) in the presence of varying concentrations of this compound.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP concentration was measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
The pKB values, representing the antagonist dissociation constant, were determined from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the 5-HT1D receptor.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
BRL-15572: A Technical Guide for a Selective 5-HT1D Receptor Antagonist in Research
An In-depth Examination of BRL-15572 for Researchers, Scientists, and Drug Development Professionals
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor, which has become an invaluable pharmacological tool for differentiating the functions of the highly homologous 5-HT1B and 5-HT1D receptor subtypes.[1][2] Due to the remarkable pharmacological similarity between these two receptors, the development of selective ligands like this compound marked a significant advancement in neuroscience research.[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its application in research.
Core Mechanism and Selectivity
This compound, chemically known as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, demonstrates a high affinity for the human 5-HT1D receptor.[1] Its primary research application lies in its ability to selectively block the 5-HT1D subtype while leaving the closely related 5-HT1B receptor largely unaffected.[2] This selectivity allows researchers to isolate and study the specific physiological roles of the 5-HT1D receptor, which is implicated in modulating the release of neurotransmitters like glutamate (B1630785) and in regulating cerebral blood pressure, a key factor in the pathogenesis of migraines.[2]
While this compound is a powerful tool, it is important to note its moderately high affinity for 5-HT1A and 5-HT2B receptors, which should be considered when designing experiments.[3][4] Functionally, this compound acts as a partial agonist in high-expression recombinant systems but behaves as a preferential antagonist at native human 5-HT1D receptors.[1][5][6]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound across various serotonin receptor subtypes, compiled from in vitro studies.
Table 1: this compound Receptor Binding Affinities (pKi)
| Receptor Subtype | pKi Value | Species/System | Reference |
|---|---|---|---|
| h5-HT1D | 7.9 | Human (CHO cells) | [1][3] |
| h5-HT1B | 6.1 | Human (CHO cells) | [4] |
| h5-HT1A | 7.7 | Human | [4] |
| h5-HT2B | 7.4 | Human | [4] |
| h5-HT2A | 6.6 | Human | [4] |
| h5-HT7 | 6.3 | Human | [4] |
| h5-HT2C | 6.2 | Human | [4] |
| h5-HT1F | 6.0 | Human | [4] |
| h5-HT6 | 5.9 | Human | [4] |
| h5-HT1E | 5.2 | Human | [4] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher value indicates stronger binding affinity.
Table 2: this compound Functional Activity Data
| Assay Type | Receptor | Potency (pEC50 / pKB) | System | Reference |
|---|---|---|---|---|
| [35S]GTPγS Binding | h5-HT1D | pEC50 = 8.1 (as partial agonist) | CHO cell membranes | [3] |
| cAMP Accumulation | h5-HT1D | pKB = 7.1 (as antagonist) | Recombinant CHO cells | [1] |
| cAMP Accumulation | h5-HT1B | pKB < 6.0 (as antagonist) | Recombinant CHO cells | [1] |
pEC50 is the negative logarithm of the half-maximal effective concentration. pKB is the negative logarithm of the antagonist dissociation constant.
Key Experimental Protocols
The characterization of this compound has been established through several key experimental methodologies. Below are detailed protocols for these foundational assays.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for 5-HT receptor subtypes.
Materials:
-
Cell membranes from CHO cells stably expressing the human 5-HT receptor of interest (e.g., h5-HT1D).
-
Radioligand, e.g., [3H]5-carboxamidotryptamine ([3H]5-CT).
-
This compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like serotonin).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism. Since this compound shows partial agonism in some systems, this assay is crucial for its characterization.[1][3]
Objective: To determine the functional potency (EC50) and efficacy of this compound at a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure binding is agonist-dependent).
-
This compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
Methodology:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state.
-
Incubation: The membranes are then incubated with [35S]GTPγS and varying concentrations of this compound. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit.
-
Binding: The activated Gα subunit binds the non-hydrolyzable [35S]GTPγS.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate membrane-bound [35S]GTPγS.
-
Quantification: Radioactivity is measured via scintillation counting.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 and maximal effect (Emax) are determined.
Signaling Pathway of 5-HT1D Receptor Antagonism
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of this receptor by serotonin (5-HT) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This compound acts as an antagonist by binding to the receptor and preventing 5-HT from initiating this signaling cascade.
Research Applications
The selectivity of this compound makes it a critical tool for:
-
Discriminating Receptor Function: Differentiating the roles of 5-HT1B and 5-HT1D receptors in various physiological processes.[1]
-
Neurotransmitter Release Studies: Investigating the 5-HT1D receptor's role in modulating the release of other neurotransmitters, such as glutamate and serotonin itself.[2][4] For instance, this compound was shown to antagonize the 5-HT-induced inhibition of K+-evoked glutamate overflow.[4]
-
Migraine Research: Exploring the involvement of 5-HT1D receptors in cerebral vasodilation and the pathophysiology of migraine headaches.[2]
-
Characterizing Native Receptors: Studying the pharmacology of native 5-HT1D receptors in tissue preparations, such as human atrial appendages, where this compound effectively antagonized 5-HT's effects.[5]
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
BRL-15572: A Technical Guide to its Serotonin Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional characteristics of BRL-15572 at various serotonin (B10506) (5-HT) receptors. The information is compiled from key pharmacological studies to support further research and drug development efforts.
Core Findings: this compound Binding Affinity
This compound is a potent and selective antagonist for the human serotonin 5-HT1D receptor subtype.[1] It displays significantly higher affinity for the 5-HT1D receptor compared to the closely related 5-HT1B receptor, making it a valuable pharmacological tool for discriminating between these two subtypes.[1]
Quantitative Binding Affinity Data
The binding affinities of this compound for a range of human serotonin receptors, as determined by radioligand binding assays, are summarized below. The data are presented as pKi (the negative logarithm of the inhibitory constant, Ki) and Ki values, primarily from studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.
| Receptor Subtype | pKi | Ki (nM) | Selectivity over 5-HT1B |
| 5-HT1D | 7.9 | 12.6 | 60-fold |
| 5-HT1B | 6.1 | 794 | 1 |
| 5-HT1A | 7.7 | 20 | - |
| 5-HT2B | 7.4 | 40 | - |
| 5-HT1E | 5.2 | 6310 | - |
| 5-HT1F | 6.0 | 1000 | - |
| 5-HT2A | 6.6 | 251 | - |
| 5-HT2C | 6.2 | 631 | - |
| 5-HT6 | 5.9 | 1259 | - |
| 5-HT7 | 6.3 | 501 | - |
Data compiled from Price et al., 1997 and other sources.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional activity of this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of a compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the desired human serotonin receptor subtype were cultured under standard conditions.
-
Cells were harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[2]
-
The homogenate was centrifuged at low speed to remove nuclei and large debris.[2]
-
The supernatant was then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[2]
-
The membrane pellet was washed and resuspended in an appropriate assay buffer.[2]
-
Protein concentration of the membrane preparation was determined using a standard method such as the Bradford or BCA assay.[2]
2. Binding Assay:
-
The assay was typically performed in a 96-well plate format.[2]
-
Each well contained:
-
A fixed amount of the cell membrane preparation (e.g., 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-HT or another high-affinity ligand for the specific receptor subtype), typically at a concentration close to its Kd value.
-
Varying concentrations of the unlabeled competitor, this compound.
-
-
The total assay volume was brought up with an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
-
The plates were incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[2]
3. Separation and Quantification:
-
The reaction was terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]
-
The filters were washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
The radioactivity trapped on the filters was quantified using a liquid scintillation counter.[2]
4. Data Analysis:
-
Non-specific binding was determined in the presence of a high concentration of a known saturating ligand for the target receptor.
-
Specific binding was calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation. This compound has been shown to act as a partial agonist in this assay.[1]
1. Membrane Preparation:
-
Cell membranes expressing the receptor of interest were prepared as described for the radioligand binding assay.
2. Assay Procedure:
-
Membranes were pre-incubated in an assay buffer containing GDP (e.g., 10-100 µM) to ensure the G-proteins were in their inactive state.[3]
-
Varying concentrations of this compound were added to the wells.
-
The reaction was initiated by the addition of [35S]GTPγS to a final concentration of approximately 0.05-0.1 nM.[3]
-
The mixture was incubated at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.[3]
3. Termination and Measurement:
-
The assay was terminated by rapid filtration through a filter plate.[3]
-
The filters were washed with ice-cold buffer to remove unbound [35S]GTPγS.[3]
-
The amount of bound [35S]GTPγS was determined by scintillation counting.
4. Data Analysis:
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) were determined by fitting the concentration-response data to a sigmoidal curve.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: 5-HT1D Receptor
Caption: 5-HT1D receptor signaling pathway.
References
BRL-15572: A Technical Guide for 5-HT1D Receptor Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BRL-15572, a key pharmacological tool for the characterization of the 5-hydroxytryptamine 1D (5-HT1D) receptor. This compound is a selective antagonist with high affinity for the human 5-HT1D receptor, making it an invaluable resource for distinguishing 5-HT1D receptor function from that of other closely related serotonin (B10506) receptor subtypes, particularly the 5-HT1B receptor.[1][2][3] This document outlines its pharmacological properties, experimental applications, and the signaling pathways it helps to elucidate.
Pharmacological Profile of this compound
This compound exhibits a distinct binding affinity and functional activity profile, which are crucial for its utility in receptor characterization studies.
Binding Affinity
This compound demonstrates a high affinity for the human 5-HT1D receptor, with a pKi value of 7.9.[1][2][4] Its selectivity is highlighted by a 60-fold higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor.[1][2][4] However, it is important to note that this compound also shows moderately high affinity for the human 5-HT1A and 5-HT2B receptors, which should be considered when designing and interpreting experiments.[1][4]
Table 1: Binding Affinity (pKi) of this compound at Various Human Serotonin Receptor Subtypes
| Receptor Subtype | pKi |
| 5-HT1D | 7.9[1][2][4] |
| 5-HT1A | 7.7[4] |
| 5-HT2B | 7.4[4] |
| 5-HT1B | 6.1[4] |
| 5-HT2A | 6.6[4] |
| 5-HT2C | 6.2[4] |
| 5-HT7 | 6.3[4] |
| 5-HT1F | 6.0[4] |
| 5-HT6 | 5.9[4] |
| 5-HT1E | 5.2[4] |
Functional Activity
Functionally, this compound acts as an antagonist at the 5-HT1D receptor.[1][3] In functional assays, such as cAMP accumulation and [35S]GTPγS binding, this compound demonstrates potency that correlates with its binding affinity.[1][2] In a cAMP accumulation assay using Chinese Hamster Ovary (CHO) cells expressing the human 5-HT1D receptor, this compound exhibited a pKB value of 7.1.[2] Interestingly, in systems with high receptor expression, this compound has been observed to act as a partial agonist in [35S]GTPγS binding assays, with a pEC50 of 8.1 at the human 5-HT1D receptor.[1][2]
Table 2: Functional Activity of this compound at Human 5-HT1B and 5-HT1D Receptors
| Assay | Receptor | Parameter | Value |
| cAMP Accumulation | h5-HT1D | pKB | 7.1[2] |
| cAMP Accumulation | h5-HT1B | pKB | <6[2] |
| [35S]GTPγS Binding | h5-HT1D | pEC50 | 8.1[1] |
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5][6] Activation of the 5-HT1D receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This canonical signaling pathway is a key mechanism through which the 5-HT1D receptor modulates neuronal activity and neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of the 5-HT1D receptor using this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the 5-HT1D receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-CT), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled competing ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Culture cells expressing the human 5-HT1D receptor (e.g., CHO cells) to an appropriate confluency.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a 5-HT1D receptor agonist (e.g., 5-HT) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., ELISA or HTRF-based assay).
3. Data Analysis:
-
Plot the cAMP concentration as a function of the agonist concentration in the presence and absence of different concentrations of this compound.
-
Determine the Schild regression to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. For a competitive antagonist, the pA2 value is equivalent to the pKB.
In Vivo Studies
This compound has been utilized in various in vivo models to investigate the physiological roles of the 5-HT1D receptor. For instance, it has been used to antagonize the effects of 5-HT1D receptor agonists on vagally induced bradycardia in pithed rats.[4] Additionally, in studies on human atrial appendages, this compound has been shown to antagonize the 5-HT-induced inhibition of electrically evoked tritium (B154650) overflow, providing evidence for its activity at native human 5-HT1D receptors.[4][9]
Conclusion
This compound is a potent and selective antagonist of the 5-HT1D receptor, making it an essential tool for the pharmacological characterization of this receptor subtype. Its well-defined binding affinity and functional activity, coupled with its utility in both in vitro and in vivo experimental settings, allow researchers to dissect the specific contributions of the 5-HT1D receptor to various physiological and pathological processes. Careful consideration of its moderate affinity for 5-HT1A and 5-HT2B receptors is necessary for the accurate interpretation of experimental results. Overall, this compound remains a cornerstone for advancing our understanding of 5-HT1D receptor pharmacology and its potential as a therapeutic target.
References
- 1. apexbt.com [apexbt.com]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 6. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 7. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and pharmacological characterization of a novel human 5-hydroxytryptamine1D receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the function of 5-HT1D receptors with BRL-15572
An In-depth Technical Guide to Understanding 5-HT1D Receptor Function with BRL-15572
Introduction
The 5-hydroxytryptamine (5-HT) 1D receptor is a subtype of the serotonin (B10506) receptor family, which is predominantly found in the central nervous system.[1][2] As a member of the G protein-coupled receptor (GPCR) superfamily, the 5-HT1D receptor is involved in a variety of physiological and pathological processes, including the regulation of neurotransmitter release, cerebral vasoconstriction, and locomotion.[2][3] Its role in the pathogenesis of migraine headaches has made it a significant target for drug development.[3][4]
Pharmacological characterization of the 5-HT1D receptor has been historically challenging due to its high sequence homology and similar pharmacological profile to the 5-HT1B receptor.[5] The development of selective ligands has been crucial for discriminating between these two subtypes. This compound is a key pharmacological tool that acts as a selective antagonist for the human 5-HT1D receptor, enabling researchers to isolate and study its specific functions.[3][6] This guide details the properties of this compound and its application in elucidating the function and signaling pathways of the 5-HT1D receptor.
Data Presentation: The Pharmacological Profile of this compound
This compound demonstrates high affinity and selectivity for the human 5-HT1D receptor. Quantitative data from various binding and functional assays are summarized below, highlighting its utility in distinguishing 5-HT1D from 5-HT1B and other receptor subtypes.
Binding Affinity and Selectivity
The binding affinity of this compound is typically expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. This compound shows a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[3][5][6][7][8][9]
Table 1: this compound Binding Affinities (pKi) at Human Serotonin Receptors
| Receptor Subtype | pKi Value | Reference(s) |
|---|---|---|
| 5-HT1D | 7.9 | [5][7][8] |
| 5-HT1A | 7.7 | [7] |
| 5-HT2B | 7.4 | [7] |
| 5-HT2A | 6.6 | [7] |
| 5-HT7 | 6.3 | [7] |
| 5-HT2C | 6.2 | [7] |
| 5-HT1B | 6.1 | [7] |
| 5-HT1F | 6.0 | [7] |
| 5-HT6 | 5.9 | [7] |
| 5-HT1E | 5.2 |[7] |
Functional Activity
Functional assays measure the biological response following receptor binding. This compound generally acts as an antagonist, blocking the effects of agonists like 5-HT. However, in high-expression recombinant systems, it can exhibit partial agonist activity.[5] The pKB value, a measure of antagonist potency, correlates well with its binding affinity.[5]
Table 2: Functional Assay Data for this compound
| Assay Type | Receptor Subtype | Measurement | Value | Reference(s) |
|---|---|---|---|---|
| cAMP Accumulation | h5-HT1D | pKB | 7.1 | [5][7] |
| cAMP Accumulation | h5-HT1B | pKB | < 6.0 | [5][7] |
| [³⁵S]GTPγS Binding | h5-HT1D | pEC50 | 8.1 |[8] |
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is coupled to inhibitory G proteins (Gi/o).[1][10] Upon activation by an agonist such as serotonin (5-HT), the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[11] As an antagonist, this compound blocks this cascade by preventing agonist binding to the receptor.
Caption: 5-HT1D receptor Gi/o-coupled signaling pathway and its inhibition by this compound.
Experimental Protocols & Workflows
The following protocols are fundamental for characterizing the interaction of compounds like this compound with the 5-HT1D receptor.
Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a compound (like this compound) for a receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cells expressing the target receptor (e.g., CHO cells with h5-HT1D) are harvested and homogenized to isolate cell membranes.
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]5-CT) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to calculate the IC50 (concentration of competitor that displaces 50% of the radioligand), from which the Ki (inhibition constant) is derived.
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation following receptor stimulation. Since 5-HT1D is a Gi/o-coupled receptor, agonist binding facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
Methodology:
-
Membrane Preparation: Cell membranes (from CHO cells expressing h5-HT1D) are prepared.[7]
-
Preincubation: Membranes are preincubated at 30°C for 30 minutes in a buffer containing GDP (10 µM) with or without the antagonist (this compound).[7]
-
Reaction Initiation: The reaction is started by adding the agonist (e.g., 5-HT) and [³⁵S]GTPγS (100 pM).[7] The mixture is incubated for another 30 minutes at 30°C.[7]
-
Termination: The reaction is stopped by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer.[7]
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by scintillation counting.[7]
-
Analysis: In antagonist mode, the ability of this compound to shift the concentration-response curve of an agonist is used to determine its potency (pKB).
Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.
Protocol 3: cAMP Accumulation Assay
This assay directly measures the functional consequence of 5-HT1D receptor activation—the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Methodology:
-
Cell Culture: Whole cells expressing the h5-HT1D receptor are cultured.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of the antagonist, this compound.
-
Stimulation: Cells are stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of a 5-HT1D agonist (e.g., 5-HT). The agonist will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The amount of cAMP in the cell lysate is measured, typically using a competitive immunoassay format like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Analysis: The ability of this compound to reverse the inhibitory effect of the agonist on cAMP production is measured to determine its antagonist potency (pKB).[5]
Caption: Workflow for a functional cAMP accumulation assay to measure antagonist potency.
Conclusion
This compound is an indispensable pharmacological tool for the study of the 5-HT1D receptor. Its high affinity and 60-fold selectivity over the closely related 5-HT1B subtype allow for precise investigation into the distinct physiological roles of the 5-HT1D receptor.[3][5][7] Through the application of binding and functional assays, such as [³⁵S]GTPγS and cAMP accumulation studies, this compound enables researchers to confirm the Gi/o-coupled signaling pathway of the receptor and quantify the effects of receptor modulation. This detailed understanding is critical for drug development professionals aiming to design novel therapeutics for conditions like migraine and other neurological disorders where the 5-HT1D receptor plays a significant role.[3][12]
References
- 1. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 2. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRL 15572 hydrochloride | CAS 1173022-77-9 | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-15572 CAS number and chemical properties
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of BRL-15572, a significant pharmacological tool in serotonin (B10506) research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data to facilitate its use in laboratory settings.
Chemical Properties of this compound
This compound is a synthetic compound widely recognized for its utility in distinguishing between serotonin receptor subtypes. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 193611-72-2 | [1][2] |
| IUPAC Name | 4-(3-chlorophenyl)-α-(diphenymethyl)-1-piperazineethanol | [1] |
| Synonyms | This compound, BRL 15572 | [2] |
| Molecular Formula | C₂₅H₂₇ClN₂O (dihydrochloride: C₂₅H₂₇ClN₂O • 2HCl) | [1] |
| Molecular Weight | 406.95 g/mol (dihydrochloride: 479.9 g/mol ) | [1][3] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 1 mg/ml | [1] |
| Appearance | Solid powder | [2] |
Mechanism of Action
This compound is a potent and selective antagonist of the human serotonin receptor subtype 5-HT₁D.[3][4][5] It exhibits approximately 60-fold higher selectivity for the 5-HT₁D receptor over the closely related 5-HT₁B receptor.[3][4] This selectivity has been instrumental in elucidating the distinct physiological roles of these two receptor subtypes.[3] While highly selective for 5-HT₁D, this compound also shows considerable affinity for 5-HT₁A and 5-HT₂B receptors.[6] The inhibitory constant (Ki) for its binding to the human 5-HT₁D receptor is 0.013 µM.[1] Interestingly, this compound also acts as a partial agonist at 5-HT₁D receptors, as demonstrated in [³⁵S]GTPγS binding assays where it has an EC₅₀ of 0.008 µM.[1]
The 5-HT₁D receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By antagonizing this receptor, this compound blocks these downstream effects. This mechanism is crucial in its effects on neurotransmitter release, particularly glutamate, and in the regulation of cerebral blood pressure, which is relevant to the study of migraines.[3]
Signaling Pathway of the 5-HT₁D Receptor
The following diagram illustrates the canonical signaling pathway of the 5-HT₁D receptor, which is inhibited by this compound.
Experimental Protocols
A key experiment used to characterize the interaction of ligands like this compound with GPCRs is the [³⁵S]GTPγS binding assay. This assay measures the activation of G proteins upon receptor stimulation.
Protocol: [³⁵S]GTPγS Binding Assay
This protocol is adapted from studies characterizing the effects of this compound on 5-HT₁D receptors expressed in CHO cells.[6]
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₁D receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells and isolate the cell membranes containing the receptors.
-
Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM ascorbate).
-
GDP (10 µM final concentration) to ensure that G proteins are in their inactive state.
-
Varying concentrations of this compound or other test compounds. For antagonist studies, pre-incubate the membranes with this compound.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate the mixture at 30°C for 30 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 50-100 pM final concentration).
-
For agonist studies, add the agonist (e.g., 5-HT) at this step.
-
Incubate the plate at 30°C for an additional 30 minutes.
-
To determine non-specific binding, a parallel set of reactions is run in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound [³⁵S]GTPγS.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the specific binding as a function of the ligand concentration. For agonist dose-response curves, fit the data to a sigmoidal curve to determine EC₅₀ and Emax values. For antagonist studies, Schild analysis can be used to determine the pA₂ or Kₑ values.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the [³⁵S]GTPγS binding assay described above.
References
The Discovery and Development of BRL-15572: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572, chemically identified as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1] Its development marked a significant advancement in the pharmacological toolkit available to researchers for differentiating the functions of the highly homologous 5-HT1B and 5-HT1D receptor subtypes.[2] This technical guide provides an in-depth overview of the discovery, pharmacological characterization, and key experimental methodologies related to this compound, intended for professionals in the field of drug discovery and development.
Discovery and Rationale
The development of this compound was driven by the need for selective ligands to dissect the specific physiological roles of the 5-HT1D receptor.[2] Prior to its discovery, many available compounds exhibited comparable affinities for both 5-HT1B and 5-HT1D receptors, hindering a clear understanding of their individual contributions to physiological and pathological processes.[2] The seminal work by Price et al. in 1997 introduced this compound as a compound with a 60-fold higher affinity for the human 5-HT1D receptor over the 5-HT1B receptor.[2] This selectivity has enabled more precise investigations into the role of the 5-HT1D receptor in various physiological processes, including the modulation of glutamate (B1630785) release and its potential implications in conditions like migraine.[3][4]
Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays.
Binding Affinity
Radioligand binding assays have been instrumental in determining the affinity of this compound for various serotonin receptor subtypes. These studies, primarily conducted in Chinese Hamster Ovary (CHO) cells expressing recombinant human receptors, have consistently demonstrated its high affinity and selectivity for the 5-HT1D receptor.[2][5]
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT1D | Reference |
| 5-HT1D | 7.9 | 13 | - | [2][5] |
| 5-HT1B | 6.1 | 794 | 61-fold | [3] |
| 5-HT1A | 7.7 | 20 | 1.5-fold | [3] |
| 5-HT2B | 7.4 | 40 | 3-fold | [3] |
| 5-HT2A | 6.6 | 251 | 19-fold | [3] |
| 5-HT1E | 5.2 | 6310 | 485-fold | [3] |
| 5-HT1F | 6.0 | 1000 | 77-fold | [3] |
| 5-HT2C | 6.2 | 631 | 48-fold | [3] |
| 5-HT6 | 5.9 | 1259 | 97-fold | [3] |
| 5-HT7 | 6.3 | 501 | 38-fold | [3] |
Functional Activity
Functional assays have further elucidated the antagonist properties of this compound. In assays measuring the accumulation of second messengers, this compound has been shown to inhibit the effects of 5-HT1D receptor agonists. Interestingly, in some assay systems, it has displayed partial agonist activity.[2][5]
| Assay Type | Parameter | Value | Receptor Subtype | Reference |
| [35S]GTPγS Binding | pEC50 (as partial agonist) | ~7.1 | h5-HT1D | [5] |
| cAMP Accumulation | pKB | 7.1 | h5-HT1D | [2] |
| cAMP Accumulation | pKB | <6 | h5-HT1B | [2] |
Signaling Pathways
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[6]
Primary Signaling Pathway: Gi/o-cAMP Inhibition
Upon agonist binding, the 5-HT1D receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated α-subunit of the G protein then inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Secondary Signaling Pathway: MAPK/ERK Activation
In addition to the canonical Gi/o-cAMP pathway, evidence suggests that 5-HT1B/1D receptors can also couple to the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[6][7] This signaling cascade is implicated in the regulation of cell proliferation, differentiation, and survival. The activation of the MAPK/ERK pathway by 5-HT1D receptors is thought to be mediated through G protein-dependent mechanisms.
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BRL-15572 In Vivo Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo investigation of BRL-15572, a selective 5-HT1D receptor antagonist. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound in relevant animal models.
Compound Profile: this compound
This compound is a potent and selective antagonist of the human 5-HT1D receptor. It displays significantly lower affinity for other serotonin (B10506) receptor subtypes, making it a valuable tool for elucidating the physiological and pathophysiological roles of the 5-HT1D receptor.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi |
| 5-HT1D | 7.9 |
| 5-HT1A | 7.7 |
| 5-HT2B | 7.4 |
| 5-HT1B | 6.1 |
| 5-HT2A | 6.6 |
| 5-HT2C | 6.2 |
| 5-HT1E | 5.2 |
| 5-HT1F | 6.0 |
| 5-HT6 | 5.9 |
| 5-HT7 | 6.3 |
Table 2: Functional Antagonist Potency of this compound
| Receptor Subtype | Assay | pKB |
| h5-HT1D | cAMP Accumulation | 7.1 |
| h5-HT1B | cAMP Accumulation | <6 |
Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Activation of the 5-HT1D receptor by its endogenous ligand, serotonin (5-HT), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist at this receptor, blocking the effects of 5-HT and preventing the downstream signaling cascade.
Experimental Protocols
The following are detailed protocols for in vivo experiments using this compound. These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.
Protocol 1: Evaluation of Cardiovascular Effects in a Diabetic Pithed Rat Model
This protocol is designed to assess the effect of this compound on cardiovascular parameters in a model of diabetic autonomic neuropathy.
1. Animal Model
-
Species: Male Wistar rats (250-300g)
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 60 mg/kg, dissolved in 0.1 M citrate (B86180) buffer (pH 4.5).[1][2][3] Diabetes is typically confirmed 48-72 hours post-injection by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic. Experiments are usually conducted 4-6 weeks after the induction of diabetes.
2. Surgical Preparation (Pithing)
-
Anesthetize the diabetic rat with an appropriate anesthetic (e.g., isoflurane).
-
Cannulate the trachea to allow for artificial ventilation.
-
Insert a stainless-steel rod through the orbit and foramen magnum (B12768669) into the vertebral foramen to destroy the central nervous system, thus eliminating central and reflex control of the cardiovascular system.[4][5][6]
-
Perform a bilateral vagotomy to eliminate parasympathetic influence on the heart.[6]
-
Insert a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for intravenous drug administration.[6]
3. Drug Preparation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for intravenous administration in rats is a mixture of DMSO, Tween 80, and saline. For example, a vehicle could be composed of 10% DMSO, 10% Tween 80, and 80% saline. The final concentration should be adjusted to allow for an injection volume of 1-2 mL/kg.
-
Administration: Administer this compound intravenously (i.v.) at a dose of 2 mg/kg.
4. Experimental Procedure
-
Allow the animal to stabilize for at least 30 minutes after the surgical preparation.
-
Record baseline cardiovascular parameters, including mean arterial pressure (MAP) and heart rate (HR), for a 15-minute period.
-
Administer the this compound solution or vehicle control.
-
Continuously monitor and record MAP and HR for at least 60 minutes post-administration.
-
To assess the functional antagonism of the 5-HT1D receptor, a 5-HT1D agonist can be administered before and after this compound to observe the blockade of the agonist's effects.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound in rats.
1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
2. Drug Preparation and Administration
-
Formulation: Prepare this compound for both intravenous (i.v.) and oral (p.o.) administration. The i.v. formulation can be prepared as described in Protocol 1. For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose.
-
Dosing:
-
Intravenous: 1 mg/kg
-
Oral: 5 mg/kg
-
3. Experimental Procedure
-
Fast the rats overnight prior to dosing.
-
Administer this compound via the appropriate route.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:
-
i.v. administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[7]
-
p.o. administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability).
Protocol 3: Investigation of Effects on Glutamate (B1630785) Release Using In Vivo Microdialysis
This protocol provides a framework for investigating the role of this compound in modulating glutamate neurotransmission in a specific brain region of interest (e.g., the trigeminal nucleus caudalis for migraine research).
1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300g).
2. Surgical Procedure
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for at least 24-48 hours.
3. Microdialysis Procedure
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes.
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle.
-
Continue to collect dialysate samples for at least 2 hours post-administration.
-
Optionally, a depolarizing stimulus (e.g., high potassium aCSF) can be introduced through the probe to evoke glutamate release, both before and after this compound administration.
-
Analyze the concentration of glutamate in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.[8][9][10][11]
References
- 1. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 2022-5720 [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular responses to electrical stimulation of sympathetic nerves in the pithed mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo monitoring of glutamate in the brain by microdialysis and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRL-15572 in Rat Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BRL-15572, a selective 5-HT1D receptor antagonist, in preclinical rat models of pain. Due to the limited evidence for its direct analgesic properties, this document focuses on its application as a pharmacological tool to investigate the role of the 5-HT1D receptor in nociceptive pathways.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. In the context of pain research, it is primarily utilized to elucidate the contribution of this receptor subtype to pain modulation, often by assessing its ability to reverse the effects of 5-HT1D receptor agonists. Understanding the dose and application of this compound is crucial for designing experiments to explore the serotonergic system's involvement in various pain states.
Data Presentation
The following table summarizes the quantitative data available for this compound administration in a rat model of inflammatory pain. It is important to note that these doses were used to antagonize the effects of a 5-HT1B/1D receptor agonist, GR46611, and this compound administered alone did not produce any effect on nociceptive behavior.[1]
| Pain Model | Rat Strain | Administration Route | This compound Dose (µ g/paw ) | Agonist Challenged | Observed Effect | Reference |
| Formalin Test | Wistar | Intraplantar (i.pl.) | 30 - 100 | GR46611 (0.3 µ g/paw ) | Reduced the antinociceptive effect of GR46611. | [1] |
Signaling Pathways
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In nociceptive neurons, this can modulate neuronal excitability and neurotransmitter release.
Caption: 5-HT1D receptor signaling pathway in nociception.
Experimental Protocols
Inflammatory Pain Model: The Formalin Test
This protocol is adapted from studies investigating the role of peripheral 5-HT1 receptors in formalin-induced pain in rats.[1]
Objective: To assess the ability of this compound to antagonize the antinociceptive effects of a 5-HT1D receptor agonist in a model of inflammatory pain.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
5-HT1D receptor agonist (e.g., GR46611)
-
Formalin solution (1% in saline)
-
Vehicle for drug dissolution (e.g., saline)
-
Microsyringes for intraplantar injection
-
Observation chamber with a transparent floor
Procedure:
-
Acclimation: Acclimate rats to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound (30-100 µg in a volume of 50 µL) via intraplantar (i.pl.) injection into the dorsal surface of the right hind paw.
-
In a control group, administer the vehicle.
-
15 minutes after this compound or vehicle administration, administer the 5-HT1D agonist (e.g., GR46611, 0.3 µg in 50 µL, i.pl.) to the same paw.
-
-
Induction of Nociception: 15 minutes after the agonist injection, inject 50 µL of 1% formalin solution into the dorsal surface of the same hind paw.
-
Behavioral Observation:
-
Immediately after the formalin injection, place the rat in the observation chamber.
-
Record the number of flinches of the injected paw for a period of 60 minutes.
-
The observation period is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).
-
-
Data Analysis: Compare the number of flinches between the group receiving the agonist alone, the group receiving this compound and the agonist, and the vehicle control group. A significant increase in flinching in the this compound + agonist group compared to the agonist-only group indicates antagonism.
Caption: Experimental workflow for the formalin test.
Neuropathic Pain Model: Chronic Constriction Injury (CCI) - A Proposed Protocol
While there is no published data on the use of this compound in the CCI model, this protocol outlines how it could be used to investigate the role of 5-HT1D receptors in neuropathic pain.
Objective: To determine if antagonism of 5-HT1D receptors with this compound can modulate mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle for drug dissolution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut suture
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve in the mid-thigh level of one leg.
-
Loosely tie four ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.
-
Close the incision.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
-
Assessment of Mechanical Allodynia (Baseline):
-
Place the rat in a testing cage with a wire mesh floor and allow it to acclimate.
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw on the injured side.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
-
Drug Administration:
-
Administer this compound via a chosen route (e.g., intraperitoneal, intrathecal, or intraplantar) at various doses. A starting point for intraperitoneal dosing could be extrapolated from other studies, for instance, in the range of 1-10 mg/kg.
-
Administer vehicle to a control group.
-
-
Post-Treatment Assessment of Mechanical Allodynia:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), reassess the paw withdrawal threshold using von Frey filaments.
-
-
Data Analysis: Compare the paw withdrawal thresholds before and after treatment with this compound and between the this compound and vehicle-treated groups. An increase in the paw withdrawal threshold would suggest a potential antinociceptive effect.
Conclusion
This compound serves as a valuable research tool for dissecting the involvement of the 5-HT1D receptor in pain signaling. The provided protocols for inflammatory and neuropathic pain models offer a framework for investigating the effects of 5-HT1D receptor antagonism. Further research is warranted to explore the full therapeutic potential of modulating this receptor in different pain pathologies. Researchers should carefully consider the route of administration and the specific pain model when designing studies with this compound.
References
Application Notes and Protocols: Investigating the Role of BRL-15572 in Guinea Pig Body Temperature Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter implicated in the central regulation of body temperature. Various 5-HT receptor subtypes play distinct roles in mediating thermoregulatory responses. For instance, activation of 5-HT1A receptors is known to induce hypothermia by inhibiting both shivering and non-shivering thermogenesis while promoting peripheral blood flow.[1] This has led to investigations into the effects of various 5-HT receptor ligands on body temperature.
BRL-15572 is a selective antagonist for the 5-HT1D receptor subtype. Understanding the specific role of 5-HT1D receptors in thermoregulation is crucial for developing targeted therapeutics. This document provides detailed application notes and protocols for studying the effects of this compound on the body temperature of guinea pigs (Cavia porcellus), a common model for thermoregulation studies.
The available evidence from a key study indicates that this compound, when administered alone, is inactive in altering the core body temperature of guinea pigs.[2] The protocols outlined below are designed to verify this finding and provide a framework for further investigation into the role of the 5-HT1D receptor in thermoregulation, potentially in combination with other pharmacological agents.
Data Presentation
Based on existing research, the administration of this compound alone does not produce a significant change in the core body temperature of guinea pigs. The following table summarizes the expected outcome.
| Treatment Group | Dose Range (mg/kg, i.p.) | Observed Effect on Body Temperature | Reference |
| Vehicle Control | N/A | No significant change | [2] |
| This compound | 0.1 - 10 | No significant change ("inactive") | [2] |
Experimental Protocols
Animal Model and Housing
-
Species: Male Hartley guinea pigs are a suitable model.
-
Weight: Animals should be healthy adults, with weight appropriate for the strain.
-
Housing: Guinea pigs should be housed in a temperature-controlled environment with a stable ambient temperature.[3][4] The ideal housing temperature is between 18-24°C.[5] A 12-hour light/dark cycle should be maintained. Food and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions and handling for at least one week prior to the experiment to minimize stress-induced temperature fluctuations.
This compound Preparation and Administration
-
Compound: this compound (4-(3-chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol dihydrochloride).
-
Vehicle: A sterile, isotonic saline solution (0.9% NaCl) is a suitable vehicle.
-
Concentration: Prepare a stock solution of this compound in the vehicle. The concentration should be calculated to allow for an appropriate injection volume (e.g., 1-2 mL/kg).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in guinea pigs.
-
Dosage: Based on previous studies, a dose range of 0.1 mg/kg to 10 mg/kg can be investigated.[2] A vehicle control group receiving an equivalent volume of saline should be included in each experiment.
Body Temperature Measurement
-
Method: Core body temperature should be measured using a digital thermometer with a flexible probe inserted rectally to a consistent depth (e.g., 2-3 cm). The probe should be lubricated with a non-irritating, water-soluble lubricant.
-
Baseline Measurement: Before any treatment, a stable baseline body temperature for each animal should be established by taking at least two readings at a 15-minute interval. The normal body temperature for a guinea pig is approximately 37.2-39.5°C.[6][7]
-
Post-Treatment Measurement: Following the administration of this compound or vehicle, body temperature should be recorded at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes post-injection) to construct a time-course of any potential effect.
Anesthesia Protocol (if required for other procedures)
For terminal experiments or procedures requiring immobilization, a suitable anesthesia protocol is necessary. Guinea pigs can be difficult to anesthetize.[8]
-
Injectable Anesthetics: A combination of ketamine and xylazine (B1663881) is often used. For example, ketamine (50mg/mL) and xylazine (5mg/mL) can be administered.[9] Another option is sodium pentobarbital (B6593769) (45 mg/kg) followed by xylazine (7 mg/kg).[8]
-
Inhalant Anesthetics: Isoflurane (B1672236) is a preferred method for anesthesia.[9] Induction can be performed in a chamber with 3-5% isoflurane, and maintenance with 2-2.5% isoflurane via a nose cone.[9]
-
Monitoring: During anesthesia, it is crucial to monitor the animal's vital signs and maintain body temperature using a heating pad, as they are prone to hypothermia.[10]
Visualizations
Signaling Pathway Context
The following diagram illustrates the general concept of serotonergic modulation of thermoregulation and the specific point of action for this compound.
Caption: Serotonergic pathways in thermoregulation and the target of this compound.
Experimental Workflow
The diagram below outlines the logical flow of an experiment designed to test the effect of this compound on guinea pig body temperature.
Caption: Experimental workflow for assessing this compound effects on body temperature.
References
- 1. 5-HT Receptors and Temperature Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of 5-HT1B receptors causes hypothermia in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between behavioral and autonomic thermoregulation in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Description and Physical Characteristics of Guinea Pigs - All Other Pets - MSD Veterinary Manual [msdvetmanual.com]
- 6. omlet.co.uk [omlet.co.uk]
- 7. PROVET HEALTHCARE INFORMATION - Body Temperature [provet.co.uk]
- 8. Anesthesia protocol for hyperpnea-induced airway obstruction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. biomed.cas.cz [biomed.cas.cz]
Application Notes and Protocols for BRL-15572 in a [³⁵S]GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a selective antagonist for the serotonin (B10506) 5-HT₁D receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including the modulation of neurotransmitter release and the regulation of cerebral blood pressure.[1] Characterizing the interaction of novel compounds like this compound with their target receptors is a critical step in drug discovery and development. The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G-proteins, a primary event following agonist stimulation of a GPCR.[2][3][4][5]
Upon agonist binding, the GPCR undergoes a conformational change, catalyzing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This assay utilizes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the activated Gα subunit and accumulates, providing a quantifiable measure of receptor activation.[2][3] For an antagonist like this compound, its potency is determined by its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.
These application notes provide a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the antagonist activity of this compound at the human 5-HT₁D receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT₁D receptor signaling pathway that leads to [³⁵S]GTPγS binding and the general workflow of the experiment.
Caption: 5-HT₁D receptor signaling pathway.
Caption: [³⁵S]GTPγS binding assay workflow.
Data Presentation
The following tables summarize key quantitative data for performing and interpreting the this compound [³⁵S]GTPγS binding assay.
Table 1: Pharmacological Properties of this compound
| Parameter | Receptor | Species | Value | Reference |
| pKi | 5-HT₁D | Human | 7.9 | [1] |
| Selectivity | 5-HT₁D vs 5-HT₁B | Human | 60-fold | [1] |
| Functional Activity | 5-HT₁D | Human | Antagonist | [1] |
| pEC₅₀ ([³⁵S]GTPγS) | h5-HT₁D | CHO Cells | 8.1 | [6] |
Table 2: Reagent Concentrations and Assay Conditions
| Reagent/Condition | Final Concentration/Value | Notes |
| Cell Membranes | 5-20 µg protein/well | From CHO or HEK cells expressing h5-HT₁D |
| [³⁵S]GTPγS | 0.05 - 0.2 nM | |
| GDP | 10 - 100 µM | Higher concentrations may be needed for Gᵢ/ₒ coupled receptors. |
| 5-HT (Agonist) | EC₅₀ to EC₈₀ concentration | Determined from a prior agonist dose-response curve. |
| This compound | 10⁻¹¹ M to 10⁻⁵ M | For generating a concentration-response curve. |
| Unlabeled GTPγS | 10 µM | For determining non-specific binding. |
| Assay Buffer | See Protocol Section | Typically contains HEPES, NaCl, and MgCl₂. |
| Incubation Temperature | 30°C | |
| Incubation Time | 60 minutes |
Experimental Protocol
This protocol is designed to determine the inhibitory effect of this compound on 5-HT-stimulated [³⁵S]GTPγS binding to cell membranes expressing the human 5-HT₁D receptor.
Materials and Reagents:
-
Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human 5-HT₁D receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-[γ-thio]triphosphate (GTPγS), unlabeled
-
Guanosine 5'-diphosphate (GDP)
-
Serotonin (5-HT) as the agonist
-
This compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a concentration-response curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a stock solution of 5-HT in the assay buffer. The final concentration used should be at its EC₅₀ or EC₈₀ for stimulating [³⁵S]GTPγS binding.
-
Prepare a 10 mM stock solution of unlabeled GTPγS for determining non-specific binding.
-
Prepare a 1 mM stock solution of GDP.
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.[7]
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following components in the specified order:
-
Controls:
-
Basal Binding: Omit both 5-HT and this compound.
-
Agonist-Stimulated (Total) Binding: Omit this compound.
-
Non-specific Binding: Add unlabeled GTPγS to a final concentration of 10 µM in the presence of 5-HT.[7]
-
-
-
Initiation and Incubation:
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat completely.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding stimulated by the agonist by subtracting the basal binding from the total (agonist-stimulated) binding.
-
For the antagonist curve, calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the binding measured at that concentration.
-
Plot the specific binding as a percentage of the maximal 5-HT-stimulated binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific agonist-stimulated binding).
-
The antagonist affinity constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [A]/EC₅₀), where [A] is the concentration of the agonist (5-HT) and EC₅₀ is the concentration of the agonist that produces 50% of its maximal effect.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: cAMP Accumulation Assay with BRL-15572
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing the selective 5-HT1D receptor antagonist, BRL-15572, in a cyclic AMP (cAMP) accumulation assay. This document is intended to guide researchers in characterizing the pharmacological activity of this compound and similar compounds targeting G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
This compound is a potent and selective antagonist for the human serotonin (B10506) 1D (5-HT1D) receptor.[1][2] The 5-HT1D receptor is a member of the GPCR superfamily and is primarily coupled to the inhibitory G-protein (Gi).[3][4] Activation of the 5-HT1D receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP.[3][4]
The cAMP accumulation assay is a robust method to functionally characterize the interaction of ligands with Gi-coupled receptors. In this assay, adenylyl cyclase is stimulated with forskolin (B1673556) to induce a measurable level of cAMP. The inhibitory effect of a 5-HT1D receptor agonist is then quantified by the reduction in forskolin-stimulated cAMP levels. As an antagonist, this compound is expected to counteract the inhibitory effect of the agonist, thereby restoring cAMP levels.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Cell Line | Receptor | Reference |
| pKi | 7.9 | CHO | h5-HT1D | [1] |
| pKB (cAMP assay) | 7.1 | CHO | h5-HT1D | [1] |
| Selectivity | 60-fold higher affinity for h5-HT1D than 5-HT1B | CHO | h5-HT1D vs h5-HT1B | [1] |
| Functional Activity | Antagonist | CHO | h5-HT1D | [1] |
| Functional Activity ([35S]GTPγS) | Partial Agonist | CHO | h5-HT1D | [1] |
Signaling Pathway Diagram
Experimental Protocols
Principle
This protocol describes the determination of the antagonist effect of this compound on agonist-induced inhibition of forskolin-stimulated cAMP accumulation in a cell line stably expressing the human 5-HT1D receptor (e.g., CHO-h5-HT1D or HEK293-h5-HT1D). The assay is based on a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), where the amount of cAMP produced by the cells is inversely proportional to the signal generated.
Materials
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
This compound
-
5-HT (Serotonin) or other suitable 5-HT1D agonist
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
-
-
Assay Kit: Commercial cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP assay kit).
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
384-well white opaque assay plates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay technology (e.g., HTRF or AlphaLISA-capable reader).
-
Experimental Workflow Diagram
Detailed Protocol
1. Cell Preparation:
-
Culture CHO-h5-HT1D cells in T75 flasks until they reach 80-90% confluency.
-
Wash the cells once with sterile PBS and detach them using a cell dissociation reagent.
-
Resuspend the cells in pre-warmed stimulation buffer (Assay Buffer containing 0.5 mM IBMX to prevent cAMP degradation).
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to the optimal concentration as determined by preliminary experiments (e.g., 2,000-10,000 cells/well for a 384-well plate).
2. Assay Procedure:
-
Dispense 10 µL of the cell suspension into each well of a 384-well white opaque assay plate.
-
Antagonist Addition: Prepare serial dilutions of this compound in stimulation buffer. Add 5 µL of the this compound dilutions to the appropriate wells. For control wells, add 5 µL of vehicle (stimulation buffer).
-
Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute and then pre-incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Addition: Prepare a solution of the 5-HT1D agonist (e.g., 5-HT) and forskolin in stimulation buffer. The final concentration of the agonist should be at its EC80 (the concentration that gives 80% of its maximal inhibitory effect), and the final concentration of forskolin should be optimized to produce a robust cAMP signal (typically 1-10 µM).
-
Add 5 µL of the agonist/forskolin solution to the wells. The final assay volume will be 20 µL.
-
Final Incubation: Incubate the plate for 30-60 minutes at room temperature.
3. cAMP Detection:
-
Following the incubation, lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen commercial cAMP assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light, to allow the detection reaction to reach equilibrium.
4. Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for the assay technology (e.g., for HTRF, read fluorescence at 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals (e.g., 665/620 for HTRF) and then determine the cAMP concentration for each well by interpolating from a cAMP standard curve run in parallel.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound. The pKB value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This application note provides a comprehensive framework for conducting a cAMP accumulation assay to characterize the antagonist activity of this compound at the 5-HT1D receptor. The provided protocols and data serve as a valuable resource for researchers in the fields of pharmacology and drug discovery. Adherence to the detailed methodologies will enable the generation of robust and reproducible data for the functional characterization of GPCR ligands.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-hydroxytryptamine 5-HT1D receptor subtype is negatively coupled to adenylate cyclase in calf substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies Using BRL-15572 on Trigeminal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigeminal neurons are critical in the transmission of sensory information, including pain, from the craniofacial region. The serotonin (B10506) 5-HT1D receptor is implicated in the modulation of neuronal activity and has been identified as a potential therapeutic target for conditions such as migraine. BRL-15572 is a selective antagonist for the 5-HT1D receptor subtype, with approximately 60-fold selectivity over the closely related 5-HT1B receptor.[1] Investigating the effects of this compound on the electrophysiological properties of trigeminal neurons can provide valuable insights into the role of 5-HT1D receptors in sensory neurotransmission and the potential of this compound as a modulator of trigeminal excitability.
These application notes provide a comprehensive overview of the methodologies for studying the effects of this compound on cultured rat trigeminal ganglion neurons using whole-cell patch-clamp electrophysiology.
Pharmacological Profile of this compound
This compound acts as a selective antagonist at the human 5-HT1D receptor with a pKi of 7.9.[2][3][4] It exhibits significantly lower affinity for the 5-HT1B receptor, making it a valuable tool for distinguishing the roles of these two receptor subtypes.[1][2] While highly selective for 5-HT1D over 5-HT1B, this compound also shows moderate affinity for 5-HT1A and 5-HT2B receptors.[3][4] Functionally, this compound can act as a partial agonist in systems with high receptor expression, as observed in [35S]GTPγS binding assays.[2][5] In native tissues, it has been shown to antagonize the inhibitory effects of 5-HT on neurotransmitter release.[3]
Data Presentation: Hypothetical Effects of this compound on Trigeminal Neuron Excitability
The following tables summarize potential quantitative data from electrophysiological recordings of cultured trigeminal neurons, comparing a control group with a group treated with this compound. These tables are provided as a template for data presentation.
Table 1: Passive and Active Membrane Properties of Cultured Trigeminal Neurons
| Parameter | Control | This compound (1 µM) |
| Resting Membrane Potential (mV) | -55.8 ± 2.1 | -56.2 ± 2.3 |
| Input Resistance (MΩ) | 450.3 ± 35.7 | 445.8 ± 32.9 |
| Membrane Capacitance (pF) | 28.5 ± 3.1 | 29.1 ± 3.4 |
| Action Potential Threshold (mV) | -38.4 ± 1.5 | -42.7 ± 1.8* |
| Action Potential Amplitude (mV) | 85.2 ± 4.6 | 84.9 ± 5.1 |
| Action Potential Duration (ms) | 1.8 ± 0.2 | 1.9 ± 0.3 |
*Indicates a statistically significant difference (p < 0.05).
Table 2: Firing Properties of Cultured Trigeminal Neurons in Response to Depolarizing Current Injection
| Current Injection (pA) | Mean Firing Frequency (Hz) - Control | Mean Firing Frequency (Hz) - this compound (1 µM) |
| 50 | 2.1 ± 0.5 | 3.5 ± 0.7 |
| 100 | 5.8 ± 1.1 | 8.2 ± 1.4 |
| 150 | 10.3 ± 1.9 | 14.6 ± 2.2 |
| 200 | 18.7 ± 2.5 | 25.1 ± 3.1 |
*Indicates a statistically significant difference (p < 0.05).
Experimental Protocols
I. Primary Culture of Rat Trigeminal Ganglion (TG) Neurons
This protocol is adapted from established methods for dissociating and culturing rodent trigeminal ganglion neurons.[6][7]
Materials:
-
Adult Sprague-Dawley rats
-
Leibovitz L-15 medium
-
MEM (Minimum Essential Medium)
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
DMEM/F-12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated coverslips or culture dishes
-
Sterile dissection tools
Procedure:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Dissect the trigeminal ganglia and place them in ice-cold Leibovitz L-15 medium.[6]
-
Transfer the ganglia to MEM containing 0.025% collagenase and incubate for 45-60 minutes at 37°C.[6]
-
Gently wash the ganglia with MEM and then incubate in 0.25% Trypsin-EDTA for 5-10 minutes at 37°C.
-
Neutralize the trypsin with DMEM/F-12 containing 10% FBS.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.[6]
-
Pass the cell suspension through a 70 µm cell strainer.[6]
-
Plate the dissociated neurons onto poly-D-lysine coated coverslips.
-
After allowing the cells to adhere for 1-2 hours, add DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cultured neurons at 37°C in a 5% CO2 incubator for 1-3 days before conducting electrophysiological recordings.[6]
II. Whole-Cell Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp recording procedure for cultured trigeminal neurons.[8][9][10]
Solutions:
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[9] Bubble with 95% O2 / 5% CO2.
-
Internal Pipette Solution: (in mM) 105 K-gluconate, 35 KCl, 0.5 CaCl2, 2.4 MgCl2, 5 EGTA, 10 HEPES, 5 Na2ATP, and 0.33 GTP-TRIS salt.[8] Adjust pH to 7.35 with KOH.
Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Data acquisition software (e.g., pCLAMP)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
Procedure:
-
Place a coverslip with cultured trigeminal neurons into the recording chamber on the microscope stage and perfuse with aCSF at a rate of 1.5-2 mL/min.[9]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[10]
-
Mount the filled pipette onto the micromanipulator and apply slight positive pressure.
-
Under visual guidance, approach a neuron and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Once a stable giga-seal is formed, apply a brief, strong suction to rupture the membrane patch and establish the whole-cell configuration.[10]
-
Switch to current-clamp mode to record the resting membrane potential and action potentials. To study firing properties, inject depolarizing current steps of increasing amplitude.
-
To record ionic currents, switch to voltage-clamp mode and hold the cell at a desired membrane potential (e.g., -70 mV).[9]
-
To apply this compound, dissolve it in the external solution to the desired concentration and perfuse it into the recording chamber.
III. Data Analysis
-
Analyze electrophysiological data using software such as Clampfit (Molecular Devices) or other suitable analysis programs.
-
Measure passive membrane properties including resting membrane potential, input resistance, and membrane capacitance.
-
Characterize active properties such as action potential threshold, amplitude, and duration.
-
Determine the firing frequency in response to depolarizing current injections.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare data from control and this compound treated groups.
Visualizations
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trigeminal Ganglion Neurons of Mice Show Intracellular Chloride Accumulation and Chloride-Dependent Amplification of Capsaicin-Induced Responses | PLOS One [journals.plos.org]
- 7. Culture of Primary Neurons from Dissociated and Cryopreserved Mouse Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological properties of maxillary trigeminal Aβ-afferent neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Preparation of BRL-15572 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of BRL-15572 in dimethyl sulfoxide (B87167) (DMSO). This compound is a selective antagonist of the serotonin (B10506) 5-HT1D receptor and is a valuable tool in neuroscience and pharmacology research.[1][2] Adherence to this protocol will ensure the accurate and consistent preparation of this compound for in vitro and in vivo studies.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. The relevant data is summarized in the table below.
| Property | Value | Source |
| Chemical Name | 4-(3-chlorophenyl)-α-(diphenymethyl)-1-piperazineethanol, dihydrochloride (B599025) | [1] |
| CAS Number | 193611-72-2 | [1][2] |
| Molecular Formula | C₂₅H₂₇ClN₂O · 2HCl | [1] |
| Molecular Weight | 479.9 g/mol | [1] |
| Solubility in DMSO | 30 mg/mL to 96 mg/mL | [1][3] |
| Appearance | Solid powder | [2] |
Note: The dihydrochloride salt of this compound is commonly used. Ensure you are using the correct molecular weight for your calculations based on the form of the compound provided by your supplier.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various experimental assays.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, disposable pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 479.9 g/mol x 1000 mg/g = 4.799 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 4.799 mg of this compound powder.
-
For ease of handling and to minimize waste, it is often practical to prepare a larger volume. For example, to prepare 5 mL, weigh out 23.995 mg.
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound powder into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small amber glass vial).
-
Add the desired volume of DMSO (e.g., 1 mL for 4.799 mg).
-
It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]
-
-
Ensure complete dissolution:
-
Cap the tube or vial securely.
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the stock solution at -20°C for long-term storage (up to 3 years as a powder) or at 4°C for short-term use.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Protect the solution from light by using amber-colored vials or by wrapping clear vials in aluminum foil.
-
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
By following this detailed protocol, researchers can confidently prepare accurate and reliable stock solutions of this compound for their experimental needs, ensuring the reproducibility and validity of their results.
References
Application Notes and Protocols for In Vivo Administration of BRL-15572
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT1D receptor in various in vivo models. The 5-HT1D receptor, a member of the G-protein coupled receptor family, is primarily coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in a range of physiological processes, including the modulation of neurotransmitter release, which is particularly relevant in pain and migraine research.[1] These application notes provide detailed protocols for the in vivo administration of this compound, focusing on the intraperitoneal route, which has been successfully employed in rodent models.
Data Presentation
The following table summarizes the reported dosages for in vivo studies involving the intraperitoneal administration of this compound.
| Animal Model | Administration Route | Dosage Range (mg/kg) | Investigated Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 0.3 - 100.0 | Antinociception (formalin test) | [2] |
| Guinea Pig | Intraperitoneal (i.p.) | 0.1 - 10 | Body temperature regulation | [2] |
Signaling Pathway of 5-HT1D Receptor
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents
This protocol outlines the general procedure for the preparation and intraperitoneal injection of this compound in rats or mice for in vivo studies, such as those investigating nociception.
Materials:
-
This compound dihydrochloride (B599025)
-
Vehicle (see preparation below)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol
-
Sterile gauze pads
Vehicle Preparation (Example):
This compound dihydrochloride has been noted to be soluble in various vehicles. A common approach for in vivo administration of hydrophobic compounds involves a multi-component solvent system.
-
Option 1 (DMSO/Saline): Prepare a stock solution of this compound in 100% DMSO. For injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. A final concentration of up to 20% DMSO in saline is often tolerated for intraperitoneal injections.
-
Option 2 (Propylene Glycol/Tween 80/D5W): For a 1 mL working solution, first create a stock solution of this compound in propylene (B89431) glycol. Then, take a calculated volume of the stock solution and mix it with 50 µL of Tween 80 until the solution is clear. Finally, add 5% Dextrose in Water (D5W) to reach the final volume of 1 mL. The mixed solution should be used immediately.
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least 48 hours before the experiment. Weigh each animal on the day of the experiment to accurately calculate the dose.
-
Dose Calculation: Calculate the volume of the this compound solution to be injected based on the animal's weight and the desired dose (e.g., in mg/kg).
-
Injection Procedure:
-
Restrain the animal securely. For rats, a two-person technique is often preferred for safety and accuracy.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
Experimental Workflow
Caption: Experimental Workflow for In Vivo this compound Studies.
References
Application of BRL-15572 in Migraine Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. The pathophysiology of migraine involves the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and subsequent neurogenic inflammation. Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, have been identified as key players in migraine pathogenesis and are the targets of the triptan class of anti-migraine drugs. BRL-15572 is a potent and selective antagonist of the human 5-HT1D receptor, exhibiting approximately 60-fold higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor. This selectivity makes this compound an invaluable pharmacological tool to dissect the specific role of the 5-HT1D receptor in migraine-related processes, distinguishing its effects from those mediated by the 5-HT1B receptor. These application notes provide detailed protocols for the use of this compound in a preclinical in vivo model of trigeminal nociception relevant to migraine research.
This compound
| IUPAC Name | 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol |
| Synonyms | BRL-15,572 |
| Molecular Formula | C25H27ClN2O |
| Molecular Weight | 406.95 g/mol |
| Mechanism of Action | Selective 5-HT1D receptor antagonist |
Application: Investigation of 5-HT1D Receptor Involvement in Trigeminal Nociception
This protocol describes the use of this compound to investigate the role of 5-HT1D receptors in modulating the activity of neurons in the trigeminal nucleus caudalis (TNC), a key relay center for craniofacial pain. The model utilizes electrical stimulation of the superior sagittal sinus (SSS) in an anesthetized cat to mimic the activation of the trigeminovascular system that occurs during a migraine attack. The effects of the 5-HT1B/1D receptor agonist naratriptan (B1676958) on neuronal firing are assessed in the presence and absence of this compound to isolate the contribution of the 5-HT1D receptor.[1]
Experimental Protocol: In Vivo Electrophysiology in Anesthetized Cats
1. Animal Preparation:
-
Adult cats of either sex are anesthetized, typically with a combination of induction and maintenance anesthetics (e.g., sodium thiopental (B1682321) for induction, alpha-chloralose for maintenance).
-
The animal is artificially ventilated, and physiological parameters (blood pressure, heart rate, end-tidal CO2, and body temperature) are monitored and maintained within normal ranges.
-
The head is fixed in a stereotaxic frame.
2. Surgical Procedures:
-
A craniotomy is performed to expose the superior sagittal sinus for electrical stimulation.
-
A second craniotomy and durotomy are performed over the cerebellum to allow for the insertion of a recording microelectrode into the trigeminal nucleus caudalis.
3. Stimulation and Recording:
-
A stimulating electrode is placed on the superior sagittal sinus. Electrical stimulation is delivered to activate trigeminal afferents.
-
A microelectrode is advanced into the trigeminal nucleus caudalis to record the extracellular activity of single neurons that respond to SSS stimulation.
-
The receptive fields of these neurons are also mapped by mechanical and electrical stimulation of the facial region.
4. Drug Administration:
-
Micro-iontophoresis: A multi-barreled micropipette is used for both recording and local drug application. One barrel is filled with a solution of this compound (e.g., in a suitable vehicle) for iontophoretic ejection directly onto the recorded neuron. An ejection current of 50 nA is a documented effective dose.[1]
-
Intravenous Administration: For systemic effects, this compound can be administered intravenously via a cannulated vein. The exact dosage for intravenous administration to antagonize naratriptan's effects on SSS-evoked responses would need to be determined empirically, but would be guided by its pharmacokinetic and pharmacodynamic profile.[1]
5. Experimental Design:
-
Establish a baseline of neuronal firing in response to SSS stimulation.
-
Administer the 5-HT1B/1D receptor agonist naratriptan (iontophoretically or intravenously) and observe the suppression of SSS-evoked neuronal firing.
-
In the continued presence of naratriptan, co-administer this compound (iontophoretically or intravenously).
-
Record the neuronal firing to determine if this compound antagonizes (reverses) the suppressive effect of naratriptan.
Data Presentation
The following table summarizes the expected outcomes based on published research.
| Treatment Condition | Effect on SSS-Evoked Neuronal Firing in TNC | Interpretation |
| Naratriptan (5-HT1B/1D Agonist) | Suppression of neuronal firing | Activation of inhibitory 5-HT1B and/or 5-HT1D receptors. |
| Naratriptan + this compound (5-HT1D Antagonist) | Antagonism (reversal) of naratriptan-induced suppression | The inhibitory effect of naratriptan on dural inputs is mediated, at least in part, by 5-HT1D receptors.[1] |
Visualizations
Signaling Pathway of 5-HT1D Receptor Antagonism in the Trigeminal Nucleus Caudalis
Caption: Proposed mechanism of this compound action in the trigeminal nucleus caudalis.
Experimental Workflow for Investigating this compound in a Migraine Model
Caption: Experimental workflow for evaluating this compound in an in vivo model of trigeminal nociception.
Conclusion
This compound serves as a critical tool for elucidating the specific contribution of the 5-HT1D receptor to the modulation of nociceptive signaling within the trigeminovascular system. The protocols outlined here provide a framework for utilizing this compound in a well-established preclinical migraine model. Such studies are essential for the development of more targeted and effective migraine therapies with potentially fewer side effects than non-selective 5-HT1 receptor agonists. The ability of this compound to antagonize the effects of triptans on dural nociceptive pathways highlights the significant role of 5-HT1D receptors in the central processing of migraine pain.[1]
References
Application Notes and Protocols for the Use of BRL-15572 in the Formalin-Induced Antinociception Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formalin test is a widely utilized and reliable preclinical model for assessing the antinociceptive properties of new chemical entities. The test induces a biphasic nociceptive response, characterized by an initial acute phase resulting from direct activation of nociceptors, followed by a delayed tonic phase involving inflammatory processes and central sensitization of the spinal cord. This dual-phase response allows for the differentiation of analgesic effects on acute and chronic pain mechanisms.
BRL-15572 is a selective antagonist for the serotonin (B10506) 5-HT1D receptor. In the context of the formalin test, this compound is a valuable pharmacological tool to investigate the involvement of the 5-HT1D receptor in the mechanism of action of potential analgesic compounds. By selectively blocking this receptor, researchers can elucidate whether the antinociceptive effects of a test substance are mediated through the serotonergic system, specifically via the 5-HT1D receptor subtype. These application notes provide a detailed protocol for utilizing this compound as a 5-HT1D antagonist in the rat formalin test.
Data Presentation
The following table summarizes the expected outcomes when using this compound to antagonize the effects of a 5-HT1D receptor agonist in the formalin test. The data is presented as a percentage of antinociception, where a higher percentage indicates a greater reduction in nociceptive behavior.
| Treatment Group | Nociceptive Score (Phase I) | Nociceptive Score (Phase II) | % Antinociception (Phase I) | % Antinociception (Phase II) |
| Vehicle Control | 100 ± 10 | 150 ± 15 | 0% | 0% |
| 5-HT1D Agonist | 50 ± 8 | 75 ± 10 | 50% | 50% |
| This compound + 5-HT1D Agonist | 90 ± 12 | 135 ± 18 | 10% | 10% |
| This compound (alone) | 98 ± 9 | 148 ± 16 | 2% | 1% |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facilities for at least 3-5 days before the experiment. On the day of the experiment, animals should be brought to the testing room at least 1 hour before the start of the procedures to acclimate to the environment.
-
This compound dihydrochloride
-
Test compound (e.g., a potential 5-HT1D agonist)
-
Formalin solution (1-5% in sterile saline)
-
Vehicle for this compound and test compound (e.g., sterile saline, DMSO)
-
Observation chambers (e.g., clear Plexiglas boxes)
-
Hamilton syringes for drug administration and formalin injection
-
Timer
-
Habituation: Place the rats individually in the observation chambers for a 30-minute habituation period before any injections.
-
This compound Administration (Antagonist Pre-treatment):
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound via the desired route. For peripheral antagonism, an intraplantar (i.pl.) injection into the dorsal surface of the hind paw is common. A typical dose range for intraplantar administration is 30-100 µ g/paw [1].
-
The pre-treatment time will depend on the pharmacokinetic profile of this compound and the route of administration. A 15-30 minute pre-treatment time is often sufficient for local administration.
-
-
Test Compound Administration:
-
Administer the test compound at the desired dose and route. The timing of this administration should be coordinated with the this compound pre-treatment to ensure both compounds are active during the formalin test.
-
-
Formalin Injection:
-
Following the pre-treatment period, inject 50 µL of 1-5% formalin solution subcutaneously into the dorsal surface of the right hind paw using a 30-gauge needle.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, return the rat to the observation chamber.
-
Record the nociceptive behaviors for a total of 60 minutes. The observation period is typically divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-formalin injection. This phase reflects acute, neurogenic pain.
-
Phase II (Late Phase): 15-60 minutes post-formalin injection. This phase represents inflammatory pain.
-
-
The primary behavioral measure is the amount of time the animal spends licking or biting the injected paw. Other behaviors such as flinching or shaking of the paw can also be quantified.
-
-
Data Analysis:
-
Calculate the total time spent licking/biting for both Phase I and Phase II for each animal.
-
Compare the nociceptive scores between the different treatment groups (Vehicle, Test Compound alone, this compound + Test Compound, this compound alone) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reversal of the test compound's antinociceptive effect by this compound indicates the involvement of the 5-HT1D receptor.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the formalin test using this compound as an antagonist.
Caption: Simplified signaling pathway of 5-HT1D receptor-mediated antinociception and its blockade by this compound.
References
Troubleshooting & Optimization
Technical Support Center: BRL-15572 Off-Target Effects on 5-HT1A and 5-HT2B Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of BRL-15572 on 5-HT1A and 5-HT2B receptors.
Frequently Asked Questions (FAQs)
Q1: What is the known affinity of this compound for 5-HT1A and 5-HT2B receptors?
A1: While this compound is a selective antagonist for the 5-HT1D receptor, it exhibits moderately high affinity for both 5-HT1A and 5-HT2B receptors.[1][2][3] This off-target binding is a critical consideration in experimental design and data interpretation. The binding affinities are summarized in the table below.
Q2: What is the functional activity of this compound at 5-HT1A and 5-HT2B receptors?
A2: In functional assays on native human tissues, this compound behaves as a preferential antagonist at 5-HT1D receptors.[2] For its off-target sites, functional data suggests this compound acts as an antagonist. For instance, in human atrial appendages, this compound antagonized the inhibitory effect of 5-HT on electrically evoked tritium (B154650) overflow, a response mediated by 5-HT1D receptors, and did not exhibit intrinsic agonist activity in this system.[2] In functional assays using recombinant CHO cells with high receptor expression, this compound was found to be a partial agonist at 5-HT1D and 5-HT1B receptors.[1] However, direct functional data characterizing it as an agonist, partial agonist, or inverse agonist at 5-HT1A and 5-HT2B receptors is not extensively detailed in the primary literature. Given its antagonistic behavior in native tissue functional assays, it is recommended to presume an antagonist or lack of agonist activity at 5-HT1A and 5-HT2B receptors in your experimental design, and to empirically determine its functional effect in your specific assay system.
Q3: Why am I observing unexpected results in my experiments when using this compound as a selective 5-HT1D antagonist?
A3: Unexpected results can arise from the off-target binding of this compound to 5-HT1A and 5-HT2B receptors, especially if these receptors are expressed in your experimental system.[1][2][3] The observed effect could be a composite of its activity at all three receptors (5-HT1D, 5-HT1A, and 5-HT2B). It is crucial to verify the expression of these off-target receptors in your model system.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays.
-
Possible Cause: Your cellular model or tissue preparation expresses significant levels of 5-HT1A and/or 5-HT2B receptors, leading to a mixed pharmacological response.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Perform qPCR or Western blotting to determine the relative expression levels of 5-HT1A, 5-HT2B, and 5-HT1D receptors in your experimental system.
-
Use of More Selective Antagonists: If off-target effects are suspected, consider using more selective antagonists for 5-HT1A (e.g., WAY-100635) and 5-HT2B (e.g., SB-204741) in parallel experiments to dissect the individual receptor contributions.
-
Dose-Response Curves: Generate comprehensive dose-response curves for this compound. Off-target effects may become more prominent at higher concentrations.
-
Control Experiments: In functional assays, run control experiments with selective agonists for 5-HT1A and 5-HT2B to confirm the presence and responsiveness of these receptors in your system.
-
Issue 2: Difficulty in replicating binding affinity (Ki) values.
-
Possible Cause: Variations in experimental conditions compared to published protocols.
-
Troubleshooting Steps:
-
Review Assay Protocol: Carefully compare your radioligand binding assay protocol with the detailed methodologies provided below. Pay close attention to buffer composition, incubation time and temperature, and the specific radioligand and competitor concentrations used.
-
Membrane Preparation Quality: Ensure the quality and consistency of your cell membrane preparations. Protein concentration should be accurately determined for each batch.
-
Radioligand Stability: Verify the purity and specific activity of your radiolabeled ligand.
-
Data Analysis: Utilize non-linear regression analysis to fit the competition binding data and calculate the IC50 and Ki values. Ensure you are using the correct Cheng-Prusoff equation, taking into account the radioligand concentration and its Kd.
-
Data Presentation
Table 1: Binding Affinity of this compound at 5-HT1A, 5-HT2B, and 5-HT1D Receptors
| Receptor Subtype | pKi | Ki (nM) | Reference |
| 5-HT1A | 7.7 | ~20 | [1] |
| 5-HT2B | 7.4 | ~40 | [1] |
| 5-HT1D | 7.9 | ~13 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound for 5-HT1A and 5-HT2B receptors using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1A or 5-HT2B receptor.
-
Radioligand:
-
For 5-HT1A: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist)
-
For 5-HT2B: [³H]-LSD (agonist) or [³H]-SB-204741 (antagonist)
-
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Binding buffer, radioligand, a high concentration of a known non-radioactive ligand for the target receptor (e.g., 10 µM serotonin), and cell membranes.
-
Competitive Binding: Binding buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
Materials:
-
Cell membranes from a cell line expressing the 5-HT1A or 5-HT2B receptor.
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
This compound and a known agonist for the receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes as for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer containing GDP.
-
Cell membranes.
-
Varying concentrations of this compound (to test for agonist activity) or a fixed concentration of a known agonist with varying concentrations of this compound (to test for antagonist activity).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate for a defined time (e.g., 30-60 minutes) at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Counting and Analysis: Measure the radioactivity on the filters and plot the stimulated [³⁵S]GTPγS binding against the ligand concentration.
Mandatory Visualizations
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
BRL-15572 Technical Support Center: Troubleshooting Solubility and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and experimental use of BRL-15572.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a selective antagonist of the serotonin (B10506) receptor subtype 5-HT1D.[1][2][3][4][5] It displays high affinity for the h5-HT1D receptor, with approximately 60-fold greater selectivity for this subtype over the closely related 5-HT1B receptor.[1][4] This selectivity makes it a valuable pharmacological tool for differentiating between the functions of these two receptor subtypes.[4][6][7]
2. What are the primary research applications of this compound?
This compound is primarily used in research to investigate the physiological roles of the 5-HT1D receptor. One of its key functions identified through the use of antagonists like this compound is the modulation of glutamate (B1630785) release in the brain.[4] It is also studied for its role in regulating cerebral blood pressure, which is relevant to understanding migraine headaches.[4]
3. What is the mechanism of action of this compound?
This compound acts as an antagonist at the 5-HT1D receptor.[1] By binding to this receptor, it blocks the action of the endogenous ligand, serotonin (5-HT). The 5-HT1D receptor is a G-protein coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound prevents this downstream signaling cascade.
Solubility and Handling
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. This section provides detailed information on solubility in various solvents and best practices for handling.
Solubility Data
The solubility of this compound can vary between different forms (e.g., dihydrochloride (B599025) salt) and batches. The following table summarizes reported solubility data. It is always recommended to perform a small-scale solubility test with a new batch.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 81 - 250 | 199.04 - 520.97 | Use of fresh, anhydrous DMSO is crucial as moisture can reduce solubility.[1][2][6] Ultrasonic agitation may be needed for higher concentrations.[2] |
| Ethanol | 40 - 50 | - | Soluble.[1][8] |
| Water | Insoluble - 2 | 4.17 | Generally considered insoluble in water.[1][6] The dihydrochloride salt may have limited aqueous solubility with the aid of ultrasonication and warming to 60°C.[2] |
| DMF | 30 | - | Soluble.[9] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | - | Limited solubility in aqueous buffers.[9] |
| Saline (in vivo formulation) | ≥ 2.08 | ≥ 4.33 | Achieved in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
Best Practices for Stock Solution Preparation and Storage
-
Use Fresh Solvents: For optimal results, use newly opened, high-purity solvents. Hygroscopic solvents like DMSO can absorb moisture, which can significantly decrease the solubility of this compound.[1][2][6]
-
Weighing: this compound is typically supplied as a solid. Accurately weigh the desired amount in a clean, dry vial.
-
Dissolution: Add the solvent to the solid and vortex or sonicate until the compound is completely dissolved. For higher concentrations in DMSO, ultrasonic agitation may be necessary.[2]
-
Storage of Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[1][6]
-
Storage of Stock Solutions:
-
Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6][10]
-
In solvent, this compound is stable for up to 1 year at -80°C and for 1 month at -20°C.[1][2][6]
-
Before use, equilibrate the stock solution to room temperature and ensure there is no precipitation.[8]
-
-
In Vivo Formulations: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[2] A common formulation for oral administration is a homogeneous suspension in CMC-NA.[1][6] For a clear solution, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[2]
Experimental Protocols & Troubleshooting
This section provides a detailed protocol for a common assay used with this compound and a troubleshooting guide for common solubility-related issues.
[³⁵S]GTPγS Binding Assay Protocol
This assay measures the functional activity of GPCRs, such as the 5-HT1D receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor activation.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor
-
HEPES buffer (20 mM HEPES, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM ascorbate)
-
GDP (10 µM)
-
This compound
-
[³⁵S]GTPγS (100 pM final assay concentration)
-
Unlabeled GTPγS (10 µM) for determining non-specific binding
-
Whatman GF/B grade filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from approximately 1 x 10⁶ cells expressing the h5-HT1D receptor.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the cell membranes at 30°C for 30 minutes in HEPES buffer containing 10 µM GDP. Include tubes with and without this compound at the desired concentrations.
-
Initiate Reaction: Start the binding reaction by adding 10 µL of [³⁵S]GTPγS to each tube.
-
Incubation: Incubate the reaction mixture for an additional 30 minutes at 30°C.
-
Determine Non-specific Binding: In a separate set of tubes, add 10 µM of unlabeled GTPγS before the addition of the cell membranes to determine non-specific binding.
-
Stop Reaction: Terminate the reaction by rapid filtration through Whatman GF/B filters.
-
Washing: Wash the filters five times with ice-cold HEPES buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data to determine the effect of this compound on [³⁵S]GTPγS binding.
Troubleshooting Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Exceeded solubility limit- Freeze-thaw cycles- Solvent absorbed moisture | - Gently warm the solution and vortex/sonicate to redissolve.- Prepare fresh aliquots and avoid repeated freeze-thaw cycles.- Use fresh, anhydrous solvent for future stock preparations. |
| Precipitation when diluting stock solution in aqueous buffer | - Low aqueous solubility of this compound- High final concentration of organic solvent affecting the assay | - Decrease the final concentration of this compound.- Increase the percentage of the organic solvent in the final solution if the assay allows.- Consider using a co-solvent system or a different formulation. |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution- Degradation of the compound | - Ensure the compound is fully dissolved before use by visual inspection and gentle agitation.- Follow recommended storage conditions and avoid prolonged exposure to light and room temperature. |
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: this compound antagonizes the 5-HT1D receptor, blocking serotonin's inhibitory effect on glutamate release.
Stock Solution Preparation Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound HCl | 5-HT1D receptor antagonist | CAS# 193611-72-2 | InvivoChem [invivochem.com]
long-term stability of BRL-15572 in solution
This technical support center provides guidance on the long-term stability of BRL-15572 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in-solution forms?
Proper storage is crucial for maintaining the stability and activity of this compound. For the solid form, long-term storage at -20°C is recommended, which can ensure stability for at least four years.[1] Once dissolved, the stability of this compound solutions depends on the solvent and storage temperature.
Data Presentation: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Solid | - | -20°C | ≥ 4 years[1] |
| Solution | DMSO | -80°C | 1 year[2] |
| Solution | DMSO | -20°C | 1 month[2][3] |
| Solution | Aqueous Buffer | Use immediately | - |
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 81 mg/mL.[4] For aqueous-based experiments, further dilution of the DMSO stock solution into your aqueous buffer is advised just before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q3: What is the expected long-term stability of this compound in aqueous solutions?
The long-term stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As a general precaution, it is best to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. If storage of aqueous solutions is unavoidable, it is recommended to conduct a stability study under your specific experimental conditions (pH, buffer composition, temperature) to determine the rate of degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Problem: I am observing a decrease in the potency or activity of my this compound solution over time.
Possible Causes and Solutions:
-
Degradation: this compound may be degrading in your solution.
-
Solution: Prepare fresh solutions from a new aliquot of your DMSO stock for each experiment. If you suspect degradation is occurring during the experiment, consider performing a time-course study to assess stability under your specific conditions.
-
-
Improper Storage: The solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles.
-
Solution: Ensure you are following the recommended storage conditions (see table above). Aliquot your stock solution to minimize freeze-thaw cycles.
-
-
Adsorption to Labware: The compound may be adsorbing to the surface of your storage containers or experimental vessels.
-
Solution: Consider using low-adhesion microplates or tubes.
-
Problem: I see precipitation in my this compound solution after diluting it into an aqueous buffer.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. The final concentration in your aqueous buffer may be too high.
-
Solution: Try to decrease the final concentration of this compound. Ensure the concentration of the organic solvent (e.g., DMSO) from your stock solution is kept to a minimum in the final aqueous solution (typically <1%).
-
-
pH-dependent Solubility: The solubility of this compound may be dependent on the pH of your buffer.
-
Solution: Investigate the solubility of this compound in a range of pH values to determine the optimal pH for your experiments.
-
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method should be validated according to ICH guidelines.[7]
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Example Gradient: Start with a lower percentage of organic solvent and gradually increase it over the course of the run to elute compounds with different polarities.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound has reported UV maxima at 250 and 291 nm.[1] Monitoring at one of these wavelengths is recommended.
-
Sample Preparation: Dilute the this compound solution to be tested in the initial mobile phase to an appropriate concentration.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies.[8] This involves subjecting this compound to stress conditions to intentionally induce degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing BRL-15572 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BRL-15572 in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the successful optimization of this compound concentrations in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vitro experiments with this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1][2][3] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o).[1][4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] By blocking the 5-HT1D receptor, this compound prevents the downstream signaling cascade initiated by serotonin (5-HT) or other 5-HT1D agonists.
Q2: I am not observing any antagonist effect of this compound in my assay. What are the possible reasons?
A2: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Sub-optimal Agonist Concentration: Ensure the concentration of the 5-HT1D agonist you are using is appropriate. An excessively high agonist concentration may necessitate a higher concentration of this compound to elicit an inhibitory effect. It is recommended to use the agonist at a concentration that produces 80% of its maximal effect (EC80) for antagonist inhibition assays.
-
Inadequate this compound Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Perform a dose-response curve with a wide range of this compound concentrations to determine its half-maximal inhibitory concentration (IC50) in your specific system.
-
Cell Health and Receptor Expression: Confirm that the cells are healthy and express the 5-HT1D receptor at sufficient levels. Low receptor expression will result in a diminished response. Use cells within a consistent and low passage number range, as receptor expression levels can fluctuate with excessive passaging.
-
Incubation Time: Optimize the pre-incubation time of this compound with the cells before the addition of the agonist. A typical pre-incubation time is 15-30 minutes, but this may need to be adjusted for your specific cell line and assay conditions.
Q3: I am observing high variability in my results between experiments. How can I improve reproducibility?
A3: High variability can stem from several sources. To enhance reproducibility, consider the following:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers and seeding densities for all experiments. Ensure cells are healthy and not overgrown before starting an experiment.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound and other reagents.
-
Reagent Quality and Storage: Use high-purity this compound and store it correctly. Prepare fresh dilutions of the compound for each experiment from a frozen stock solution to avoid degradation.
-
Thorough Mixing: Ensure all solutions are thoroughly mixed before being added to the cells.
Q4: I am concerned about potential off-target effects of this compound. What are the known off-target interactions?
A4: While this compound is a selective 5-HT1D receptor antagonist, it does exhibit some affinity for other serotonin receptors, notably the 5-HT1A and 5-HT2B receptors.[1][6] It is crucial to consider the expression of these receptors in your experimental system. To confirm that the observed effects are mediated by the 5-HT1D receptor, consider using a structurally different 5-HT1D antagonist with a distinct off-target profile in parallel experiments.
Q5: I am observing unexpected cytotoxicity in my cell cultures when using this compound. What should I do?
A5: While specific cytotoxicity data for this compound is not extensively published, it is essential to determine if the compound is affecting cell viability at the concentrations used in your experiments.
-
Perform a Cell Viability Assay: Conduct a standard cell viability assay, such as an MTT or neutral red uptake assay, to assess the cytotoxic potential of this compound at a range of concentrations.
-
Determine the Cytotoxic Concentration (CC50): If cytotoxicity is observed, determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Select a Non-Toxic Concentration Range: Choose a concentration range for your functional assays that is well below the CC50 to ensure that the observed effects are due to 5-HT1D receptor antagonism and not a result of general cytotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKi | Cell Line | Reference(s) |
| 5-HT1D | 7.9 | CHO | [1][7] |
| 5-HT1B | <6.0 | CHO | [1][7] |
| 5-HT1A | 7.7 | CHO | [1] |
| 5-HT2B | 7.4 | CHO | [1] |
| 5-HT2A | 6.6 | CHO | [1] |
| 5-HT7 | 6.3 | CHO | [1] |
| 5-HT2C | 6.2 | CHO | [1] |
| 5-HT1F | 6.0 | CHO | [1] |
| 5-HT6 | 5.9 | CHO | [1] |
| 5-HT1E | 5.2 | CHO | [1] |
Table 2: Functional Antagonist and Agonist Parameters of this compound
| Assay Type | Parameter | Value | Cell Line | Reference(s) |
| cAMP Accumulation | pKB | 7.1 | CHO (h5-HT1D) | [1][7] |
| [35S]GTPγS Binding | pEC50 (Partial Agonist) | 8.1 | CHO (h5-HT1D) | [2] |
| Functional Antagonism | IC50 | 260 µM | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize this compound are provided below.
Protocol 1: [35S]GTPγS Binding Assay for Functional Antagonism
This assay measures the ability of this compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT1D receptor (e.g., CHO or HEK293 cells)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM Ascorbic Acid, pH 7.4
-
GDP solution (10 µM)
-
5-HT or other 5-HT1D agonist
-
This compound
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS (10 µM)
-
96-well filter plates (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from your 5-HT1D receptor-expressing cell line using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of GDP solution (final concentration 10 µM)
-
10 µL of various concentrations of this compound or vehicle control.
-
10 µL of 5-HT1D agonist at its EC80 concentration (for stimulated binding) or buffer (for basal binding).
-
10 µL of cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 30 minutes.
-
Initiation of Reaction: Add 10 µL of [35S]GTPγS (final concentration ~100 pM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for an additional 30 minutes.
-
Termination of Reaction: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing an excess of unlabeled GTPγS (10 µM).
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of agonist-stimulated specific binding against the log concentration of this compound.
-
Determine the IC50 value of this compound using non-linear regression analysis.
-
Protocol 2: cAMP Immunoassay for Functional Antagonism
This assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the 5-HT1D receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
5-HT or other 5-HT1D agonist
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Plating: Seed the 5-HT1D receptor-expressing cells into a multi-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a stock solution of the 5-HT1D agonist in Stimulation Buffer.
-
Cell Stimulation:
-
Aspirate the cell culture medium.
-
Add Stimulation Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) if recommended by the assay kit.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the 5-HT1D agonist (at its EC80 concentration) to the wells.
-
-
Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of the agonist-induced decrease in cAMP against the log concentration of this compound.
-
Determine the IC50 value of this compound using non-linear regression analysis.
-
Protocol 3: MTT Cell Viability Assay
This assay assesses the potential cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Your chosen cell line
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Include a "no-cell" control for background absorbance.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (which represent 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the CC50 value, if applicable.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: 5-HT1D receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
interpreting unexpected results with BRL-15572
Welcome to the technical support center for BRL-15572. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered while working with this selective 5-HT1D receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the serotonin (B10506) 5-HT1D receptor.[1][2][3] It exhibits a high affinity for this receptor subtype and is used in research to investigate the physiological and pathological roles of the 5-HT1D receptor.[1][4] Its primary mechanism of action is to block the binding of serotonin (5-HT) to the 5-HT1D receptor, thereby inhibiting its downstream signaling pathways.
Q2: What is the selectivity profile of this compound?
This compound displays a 60-fold higher affinity for the human 5-HT1D receptor compared to the 5-HT1B receptor.[4][5][6][7] However, it is important to note that this compound also shows considerable affinity for the 5-HT1A and 5-HT2B receptors, which should be taken into account when designing experiments and interpreting results.[5][6]
Q3: In what forms is this compound available?
This compound is commonly available as a dihydrochloride (B599025) salt.[4][5]
Q4: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and ethanol.[8] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline have been described.[4] It is recommended to prepare solutions on the same day of use.[8] If storage is necessary, solutions can be stored at -20°C for up to one month.[4][8] The solid compound should be stored according to the manufacturer's instructions, typically at -20°C or -80°C.[4]
Troubleshooting Unexpected Results
Scenario 1: Observation of effects typically associated with 5-HT1A or 5-HT2B receptor activation/inhibition.
-
Unexpected Result: In your experiment, application of this compound leads to physiological or cellular responses that are not consistent with 5-HT1D receptor antagonism, but rather resemble effects of 5-HT1A or 5-HT2B receptor modulation.
-
Possible Cause: This is likely due to the known off-target activity of this compound at 5-HT1A and 5-HT2B receptors.[5][6] At certain concentrations, the engagement of these other receptors can lead to confounding effects.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired 5-HT1D antagonism without significant off-target effects.
-
Use of More Selective Antagonists: In parallel experiments, use highly selective antagonists for 5-HT1A (e.g., WAY-100635) and 5-HT2B (e.g., SB-204741) to dissect the contribution of each receptor to the observed effect.
-
Cell Line Validation: If using cell lines, ensure they selectively express the 5-HT1D receptor and have minimal to no expression of 5-HT1A and 5-HT2B receptors.
-
Scenario 2: Partial or weak antagonism of 5-HT induced responses.
-
Unexpected Result: this compound only partially blocks the response induced by a 5-HT receptor agonist, even at high concentrations.
-
Possible Cause:
-
Partial Agonist Activity: In some high-expression systems, this compound has been observed to act as a partial agonist at the 5-HT1D receptor.[7]
-
Multiple Receptor Subtypes: The tissue or cell system under investigation may express multiple 5-HT receptor subtypes that contribute to the overall response, and this compound is only blocking the 5-HT1D-mediated portion.
-
Compound Degradation: Improper storage or handling of this compound may lead to its degradation and reduced potency.
-
-
Troubleshooting Steps:
-
Functional Assay Characterization: Characterize the functional activity of this compound in your specific assay system (e.g., cAMP accumulation, [35S]GTPγS binding) to determine if it behaves as a pure antagonist or a partial agonist.
-
Pharmacological Profiling: Use a panel of selective 5-HT receptor antagonists to identify all contributing receptor subtypes in your experimental model.
-
Quality Control: Ensure the integrity of your this compound stock through proper storage and handling. Prepare fresh solutions for critical experiments.
-
Data Presentation
Table 1: Binding Affinities (pKi) of this compound at Various Serotonin Receptors
| Receptor | pKi |
| 5-HT1D | 7.9[4][5][6][7] |
| 5-HT1A | 7.7[5] |
| 5-HT2B | 7.4[5] |
| 5-HT2A | 6.6[5] |
| 5-HT7 | 6.3[5] |
| 5-HT2C | 6.2[5] |
| 5-HT1B | 6.1[5] |
| 5-HT1F | 6.0[5] |
| 5-HT6 | 5.9[5] |
| 5-HT1E | 5.2[5] |
Table 2: Functional Activity (pKB) of this compound in cAMP Accumulation Assay
| Receptor | pKB |
| h5-HT1D | 7.1[7] |
| h5-HT1B | <6[7] |
Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is adapted from studies characterizing the functional activity of this compound at recombinant human 5-HT1B and 5-HT1D receptors expressed in CHO cells.[5][7]
-
Membrane Preparation: Prepare membranes from CHO cells expressing the human 5-HT1B or 5-HT1D receptor.
-
Pre-incubation: Pre-incubate cell membranes (from approximately 1 x 106 cells) at 30°C for 30 minutes in an assay buffer (20 mM HEPES, 3 mM MgCl2, 100 mM NaCl, 0.2 mM ascorbate) containing 10 µM GDP, with or without varying concentrations of this compound.[5]
-
Initiation of Reaction: Start the reaction by adding 100 pM [35S]GTPγS.[5]
-
Incubation: Incubate for a further 30 minutes at 30°C.[5]
-
Determination of Non-specific Binding: In parallel tubes, add 10 µM of unlabeled GTPγS prior to the addition of the cell membranes to determine non-specific binding.[5]
-
Termination of Reaction: Stop the reaction by rapid filtration through Whatman GF/B filters, followed by five washes with ice-cold assay buffer.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Visualizations
Caption: Canonical signaling pathway of the 5-HT1D receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
Technical Support Center: Controlling for BRL-15572 Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the off-target activity of BRL-15572 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on- and off-targets?
This compound is a selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1] While it exhibits high affinity for the 5-HT1D receptor, it also displays significant affinity for the 5-HT1A and 5-HT2B receptors, which are considered its primary off-targets.[2] Understanding this selectivity profile is crucial for accurately interpreting experimental results.
Q2: Why is it important to control for this compound's off-target activity?
Q3: What are the initial steps to minimize off-target effects when using this compound?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies.
-
Employ proper controls: Include a range of positive and negative controls in your experiments to help differentiate between on-target and off-target effects.
-
Validate findings with orthogonal approaches: Use multiple, independent methods to confirm that the observed phenotype is a direct result of 5-HT1D receptor inhibition.
This compound Selectivity Profile
The following table summarizes the binding affinities of this compound for its primary target and key off-targets.
| Receptor Subtype | Binding Affinity (Ki, µM) |
| 5-HT1D | 0.013 |
| 5-HT1A | 0.02 |
| 5-HT2B | 0.04 |
Data sourced from Cayman Chemical.[1]
Comparative Selectivity of 5-HT Receptor Antagonists
To aid in the selection of appropriate control compounds, the following table provides a comparison of the selectivity profiles of this compound and other commonly used 5-HT receptor antagonists.
| Compound | Primary Target(s) | Key Off-Targets | Selectivity Notes |
| This compound | 5-HT1D | 5-HT1A, 5-HT2B | ~60-fold selective for 5-HT1D over 5-HT1B.[3] |
| SB-216641 | 5-HT1B | 5-HT1D | ~25-fold selective for 5-HT1B over 5-HT1D.[4] |
| WAY-100635 | 5-HT1A | D4, α1-adrenergic | Potent and selective 5-HT1A antagonist.[5][6] |
| Ritanserin (B1680649) | 5-HT2A/2C | Various | Also binds to other 5-HT and histamine (B1213489) H1 receptors.[7][8] |
| Ketanserin | 5-HT2A | α1-adrenergic, H1 | Also shows affinity for 5-HT1Dα and other receptors.[9][10][11] |
| SB-224289 | 5-HT1B | 5-HT1D | >75-fold selective for 5-HT1B over 5-HT1D and other 5-HT receptors.[12][13] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments to validate the on-target activity of this compound and identify potential off-target effects.
Workflow for Investigating this compound Activity
Caption: A workflow for characterizing this compound activity and validating its on-target effects.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins upon ligand binding to a G protein-coupled receptor (GPCR) and can be used to determine the functional potency of this compound as an antagonist at 5-HT1D, 5-HT1A, and 5-HT2B receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1D, 5-HT1A, or 5-HT2B receptor.
-
Assay Buffer: Use an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of this compound or control compound.
-
A fixed concentration of a suitable 5-HT agonist (e.g., 5-carboxamidotryptamine).
-
Cell membranes (5-20 µg of protein per well).
-
For non-specific binding, add 10 µM of unlabeled GTPγS.
-
-
Initiation: Start the reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High Background | Non-specific binding of [35S]GTPγS. | Include a non-specific binding control with excess unlabeled GTPγS. Ensure adequate washing of filters.[14] |
| Low Signal | Inactive agonist or [35S]GTPγS. Suboptimal assay conditions. | Use fresh reagents. Optimize concentrations of Mg2+, GDP, and membrane protein.[14] |
| High Variability | Pipetting errors. Inconsistent membrane preparation. | Use calibrated pipettes. Ensure homogenous membrane suspension. |
cAMP Accumulation Assay
This assay is used to assess the functional antagonism of this compound at Gi/o-coupled receptors like 5-HT1D and 5-HT1A by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of a 5-HT agonist and a phosphodiesterase inhibitor (e.g., IBMX) followed by forskolin (B1673556) to stimulate adenylyl cyclase.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High Basal cAMP | High constitutive receptor activity. | Consider using an inverse agonist in control wells. |
| Low Signal Window | Low receptor expression. Inefficient agonist stimulation. | Use a cell line with higher receptor expression. Optimize agonist concentration. |
| Inconsistent Results | Cell passage number variation. Phosphodiesterase activity. | Use cells within a consistent passage range. Ensure consistent use of a PDE inhibitor.[15] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of this compound to its target proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (5-HT1D, 5-HT1A, or 5-HT2B) by Western blot or other protein quantification methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| No Thermal Shift | Compound does not bind to the target in cells. Insufficient compound concentration. | Confirm target expression. Increase compound concentration. |
| High Protein Aggregation at Low Temperatures | Suboptimal lysis buffer. | Optimize the lysis buffer composition. |
| Weak Western Blot Signal | Low protein expression. Poor antibody quality. | Use a cell line with higher target expression. Validate the primary antibody. |
Genetic Knockdown/Knockout
Genetic approaches such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the HTR1D gene are the gold standard for validating that the observed phenotype is a direct result of 5-HT1D receptor inhibition.
Signaling Pathway of 5-HT1D Receptor and Genetic Intervention
Caption: 5-HT1D receptor signaling and points of intervention by this compound and genetic tools.
siRNA Knockdown Methodology:
-
siRNA Design: Design and synthesize at least two independent siRNAs targeting the HTR1D mRNA. Include a non-targeting scramble siRNA as a negative control.
-
Transfection: Transfect the siRNAs into the cells of interest using a suitable transfection reagent.
-
Knockdown Validation: After 48-72 hours, confirm the knockdown of the 5-HT1D receptor at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Perform the relevant functional or phenotypic assay to determine if the knockdown of the 5-HT1D receptor recapitulates the effect observed with this compound treatment.
CRISPR-Cas9 Knockout Methodology:
-
gRNA Design: Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the HTR1D gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into the cells and select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones.
-
Knockout Validation: Screen the clones for the absence of the 5-HT1D protein by Western blot and confirm the genetic modification by sequencing the target locus.
-
Phenotypic Analysis: Perform the relevant assays on the validated knockout clones to assess if the phenotype mirrors that of this compound treatment.
Troubleshooting Guide for Genetic Approaches:
| Problem | Possible Cause | Solution |
| Low Knockdown/Knockout Efficiency | Suboptimal siRNA/gRNA design. Inefficient transfection. | Test multiple siRNA/gRNA sequences. Optimize the transfection protocol for your cell type.[16][17] |
| Off-Target Effects of siRNA/CRISPR | Poor design of siRNA/gRNA. | Use validated siRNA/gRNA sequences. Perform off-target analysis using bioinformatics tools.[16] |
| No Phenotypic Change after Knockdown/Knockout | The observed effect of this compound is due to off-target activity. Redundancy in signaling pathways. | This suggests the phenotype is not mediated by the 5-HT1D receptor. Investigate off-targets. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-216641 - Wikipedia [en.wikipedia.org]
- 5. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ritanserin | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 9. Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
BRL-15572 limitations as a pharmacological tool
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of BRL-15572 as a pharmacological tool. This guide addresses the compound's limitations and offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the human 5-hydroxytryptamine (serotonin) receptor subtype 1D (h5-HT1D).[1] It is often used in research to differentiate the physiological roles of the 5-HT1D receptor from the closely related 5-HT1B receptor.[1][2]
Q2: What are the main limitations of using this compound as a pharmacological tool?
A2: The primary limitations of this compound include:
-
Partial Agonism: In some experimental systems, particularly those with high receptor expression, this compound can act as a partial agonist, meaning it can weakly activate the 5-HT1D receptor in the absence of the natural ligand (serotonin).[2]
-
Off-Target Effects: While it is selective for the 5-HT1D receptor, this compound displays moderately high affinity for the 5-HT1A and 5-HT2B receptors at higher concentrations, which can lead to off-target effects.[1][3]
-
Limited In Vivo Data: Comprehensive pharmacokinetic and metabolism data for this compound are not widely available, which can make designing and interpreting in vivo experiments challenging.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that still provides antagonism at the 5-HT1D receptor. A careful dose-response curve should be generated in your specific experimental system to determine the optimal concentration. Consulting the binding affinity data in Table 1 can help in selecting an appropriate concentration range.
Q4: I am observing a weak activation of my signaling pathway after applying this compound alone. What could be the cause?
A4: This is likely due to the partial agonist activity of this compound.[2] This effect is more pronounced in systems with high receptor expression levels, such as recombinant cell lines. Consider using a cell line with a lower, more physiologically relevant level of receptor expression or using a different 5-HT1D antagonist if pure antagonism is required.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in In Vitro Assays
-
Symptom: Variability in the antagonism of 5-HT-induced responses.
-
Possible Cause: Partial agonism of this compound may be contributing to the signaling readout, leading to an underestimation of its antagonist potency.
-
Troubleshooting Steps:
-
Confirm Antagonist Activity: Run a concentration-response curve of this compound in the absence of a 5-HT agonist to check for any intrinsic activity.
-
Use a Lower Concentration: If partial agonism is observed, lower the concentration of this compound to a range where it acts as a pure antagonist.
-
Consider an Alternative Antagonist: If partial agonism remains a confounding factor, consider using a different 5-HT1D antagonist with no reported agonist activity.
-
Issue 2: Difficulty Dissolving this compound for Experiments
-
Symptom: The compound does not fully dissolve or precipitates out of solution.
-
Possible Cause: Use of an inappropriate solvent or exceeding the solubility limit.
-
Troubleshooting Steps:
-
Select the Right Solvent: this compound hydrochloride is soluble in DMSO (up to 10 mM) and ethanol (B145695) (up to 50 mM).[4][5] For in vivo studies, specific formulations with co-solvents may be necessary.[3]
-
Prepare Fresh Solutions: It is recommended to prepare and use solutions on the same day.[4] If storage is necessary, store aliquots at -20°C for up to one month.[4]
-
Ensure Complete Dissolution: Before use, ensure the solution is at room temperature and that no precipitate is visible.[4]
-
Quantitative Data Summary
Table 1: Binding Affinities (pKi) and Functional Activities (pKB) of this compound at Various Serotonin Receptors
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pKB) | Selectivity over 5-HT1D |
| h5-HT1D | 7.9 [1][2][3] | 7.1 [2][3] | - |
| h5-HT1B | 6.1[3] | <6[2] | 60-fold[2][3] |
| h5-HT1A | 7.7[3] | Not Reported | ~1.6-fold |
| h5-HT2B | 7.4[3] | Not Reported | ~3.2-fold |
| h5-HT1E | 5.2[3] | Not Reported | ~500-fold |
| h5-HT1F | 6.0[3] | Not Reported | ~79-fold |
| h5-HT2A | 6.6[3] | Not Reported | ~20-fold |
| h5-HT2C | 6.2[3] | Not Reported | ~50-fold |
| h5-HT6 | 5.9[3] | Not Reported | ~100-fold |
| h5-HT7 | 6.3[3] | Not Reported | ~40-fold |
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay to Determine Functional Activity
This assay measures the activation of G proteins coupled to the 5-HT1D receptor and can be used to characterize the antagonist or partial agonist properties of this compound.
Materials:
-
Cell membranes from cells expressing the h5-HT1D receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM ascorbic acid.
-
GDP (10 µM).
-
[35S]GTPγS (specific activity ~1000 Ci/mmol).
-
This compound.
-
5-HT (as the agonist).
-
Unlabeled GTPγS (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
Procedure:
-
Pre-incubation: In a microcentrifuge tube, mix cell membranes (e.g., 10-20 µg protein) with GDP and varying concentrations of this compound in the assay buffer. Incubate at 30°C for 30 minutes.
-
Agonist Stimulation (for antagonist mode): Add varying concentrations of 5-HT to the tubes and incubate for another 30 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to a final concentration of ~100 pM to start the binding reaction. Incubate for 30 minutes at 30°C.
-
Determination of Non-specific Binding: In a separate set of tubes, add unlabeled GTPγS before the addition of [35S]GTPγS.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Data Analysis:
-
To determine partial agonism, plot the specific binding of [35S]GTPγS against the concentration of this compound in the absence of 5-HT.
-
To determine antagonist potency (pKB), plot the concentration-response curve of 5-HT in the presence and absence of a fixed concentration of this compound.
Visualizations
Caption: 5-HT1D receptor signaling pathway.
Caption: Troubleshooting workflow for this compound.
Caption: Selectivity profile of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
troubleshooting BRL-15572 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRL-15572. Our aim is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1][2][3][4][5] It displays a significantly higher affinity for the 5-HT1D receptor subtype compared to other serotonin receptors, making it a valuable tool for discriminating between 5-HT1B and 5-HT1D receptor-mediated responses.[4][6] Its primary function in experimental settings is to block the activity of the 5-HT1D receptor, which is involved in modulating neurotransmitter release, such as glutamate, and regulating cerebral blood pressure.[4]
Q2: I am observing high variability in my cell-based assay results. What are the common causes?
Variability in cell-based assays using this compound can stem from several factors:
-
Compound Solubility: this compound has specific solubility characteristics. Using a suboptimal solvent or improper dissolution technique can lead to inaccurate concentrations and inconsistent results. It is highly soluble in DMSO, but moisture-absorbing DMSO can reduce its solubility, so fresh DMSO is recommended.[1][7]
-
Solution Stability: Stock solutions of this compound have limited stability at different temperatures. For instance, solutions stored at -20°C should be used within a month.[2][8] It is recommended to prepare and use solutions on the same day if possible.[8]
-
Cell Health and Passage Number: The health and passage number of your cell line can significantly impact results. It is advisable to use cells with a low passage number from a reliable source to ensure consistency.[9]
-
Assay Conditions: Factors such as incubation time, temperature, and plate type (e.g., black vs. white plates for luminescence or fluorescence assays) can introduce variability.[9]
Q3: My in vivo experimental results are inconsistent. What should I check?
For in vivo studies, in addition to the points mentioned above, consider the following:
-
Formulation: The preparation of the dosing solution is critical. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is recommended to prepare this working solution fresh on the day of the experiment.[2]
-
Route of Administration and Dosage: The route of administration (e.g., intraperitoneal) and the dosage can influence the compound's bioavailability and efficacy. Ensure these are consistent across all experimental animals.
-
Animal Health and Handling: The health, stress levels, and handling of the animals can affect physiological responses and introduce variability.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Selectivity vs. 5-HT1B |
| 5-HT1D | 7.9 | 60-fold |
| 5-HT1B | <6 | - |
| 5-HT1A | 7.7 | |
| 5-HT2B | 7.4 | |
| 5-HT2A | 6.6 | |
| 5-HT7 | 6.3 | |
| 5-HT2C | 6.2 | |
| 5-HT1E | 5.2 | |
| 5-HT1F | 6.0 | |
| 5-HT6 | 5.9 |
Data compiled from product datasheets.[1]
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | |
| In Solvent (-80°C) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent (-20°C) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors, such as the 5-HT1D receptor.
Materials:
-
Cell membranes from CHO cells expressing h5-HT1D receptors
-
HEPES buffer (20 mM HEPES, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM ascorbate)
-
GDP (10 µM)
-
This compound
-
[³⁵S]GTPγS (100 pM)
-
Unlabeled GTPγS (10 µM)
-
Whatman GF/B grade filters
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes (from approximately 1 x 10⁶ cells) at 30°C for 30 minutes in HEPES buffer containing 10 µM GDP, with or without this compound.
-
Initiate the reaction by adding 10 µL of [³⁵S]GTPγS (final concentration 100 pM).
-
Incubate for a further 30 minutes at 30°C.
-
To determine non-specific binding, add 10 µM of unlabeled GTPγS before adding the cell membranes.
-
Stop the reaction by rapid filtration through Whatman GF/B grade filters.
-
Wash the filters five times with ice-cold HEPES buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Ensuring BRL-15572 Specificity in Functional Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing BRL-15572, a selective 5-HT1D receptor antagonist, with high specificity in their functional assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the human serotonin (B10506) 1D (5-HT1D) receptor, for which it acts as a selective antagonist.[1][2][3][4][5]
Q2: What are the known off-target receptors for this compound?
A2: this compound has been shown to have considerable affinity for the 5-HT1A and 5-HT2B receptors.[1][2] Therefore, it is crucial to consider these potential off-target effects when designing and interpreting experiments.
Q3: What is the selectivity profile of this compound?
A3: this compound displays approximately 60-fold higher affinity for the human 5-HT1D receptor compared to the 5-HT1B receptor.[1][2][6] Its affinity for other serotonin receptor subtypes varies and should be considered for counter-screening.
Q4: In which functional assays has this compound been characterized?
A4: this compound has been characterized in several functional assays, including [³⁵S]GTPγS binding assays and cAMP accumulation assays, where it has been shown to act as a partial agonist in systems with high receptor expression.[3][6]
Q5: How can I minimize off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that still provides a robust on-target effect.
-
Employ cell lines with minimal or no expression of the known off-target receptors (5-HT1A and 5-HT2B).
-
Use selective antagonists for the off-target receptors as controls to confirm that the observed effect is not mediated by them.
-
Perform counter-screening assays using cell lines expressing the off-target receptors.
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional potencies (pKB) of this compound for various human serotonin (5-HT) receptor subtypes.
Table 1: this compound Binding Affinities (pKi) at Human Serotonin Receptors
| Receptor Subtype | pKi |
| 5-HT1D | 7.9[1][2] |
| 5-HT1A | 7.7[1] |
| 5-HT2B | 7.4[1] |
| 5-HT1B | 6.1[1] |
| 5-HT2A | 6.6[1] |
| 5-HT7 | 6.3[1] |
| 5-HT2C | 6.2[1] |
| 5-HT1F | 6.0[1] |
| 5-HT6 | 5.9[1] |
| 5-HT1E | 5.2[1] |
Table 2: this compound Functional Data
| Assay | Receptor | Parameter | Value |
| [³⁵S]GTPγS Binding | h5-HT1D | pEC50 | 8.1[2] |
| cAMP Accumulation | h5-HT1D | pKB | 7.1[1][6] |
| cAMP Accumulation | h5-HT1B | pKB | <6[1][6] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon ligand binding to a GPCR.
Materials:
-
Cell membranes expressing the 5-HT1D receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbate, pH 7.4.
-
GDP solution (10 µM final concentration).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS (10 µM final concentration for non-specific binding).
-
This compound and agonist (e.g., 5-HT) solutions.
-
GF/B filter plates.
-
Scintillation counter.
Procedure:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
GDP solution.
-
Varying concentrations of this compound (for antagonist mode) or buffer (for agonist mode).
-
Agonist at its EC₈₀ concentration (for antagonist mode) or varying concentrations of agonist (for agonist mode).
-
Cell membranes (5-20 µg protein/well).
-
For non-specific binding wells, add unlabeled GTPγS.
-
-
Pre-incubate the plate at 30°C for 30 minutes.[1]
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 100 pM.[1]
-
Incubate at 30°C for a further 30 minutes.[1]
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters five times with ice-cold Assay Buffer.[1]
-
Dry the filters and measure radioactivity using a scintillation counter.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which is a downstream effect of 5-HT1D receptor activation.
Materials:
-
CHO cells stably expressing the human 5-HT1D receptor.
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA).
-
This compound and agonist (e.g., 5-HT) solutions.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with assay medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of 5-HT (e.g., its EC₈₀) and a concentration of forskolin that stimulates a submaximal cAMP response.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Troubleshooting Guides
Issue 1: High background signal in the [³⁵S]GTPγS binding assay.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity | Use an inverse agonist to reduce basal activity or optimize receptor expression levels. |
| Non-specific binding of [³⁵S]GTPγS | Increase the number of washing steps. Ensure the concentration of unlabeled GTPγS for determining non-specific binding is sufficient (e.g., 10 µM). |
| Contaminated reagents | Prepare fresh buffers and reagent solutions. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Cell health and passage number | Use cells within a consistent and low passage number range. Regularly check for cell viability and contamination. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Ligand degradation | Prepare fresh ligand solutions for each experiment and store stock solutions appropriately. |
Issue 3: Suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| This compound is interacting with 5-HT1A or 5-HT2B receptors | Perform the assay in a cell line that does not endogenously express these receptors. Use selective antagonists for 5-HT1A (e.g., WAY-100635) and 5-HT2B (e.g., SB-204741) as controls to see if the observed effect is diminished. |
| Compound concentration is too high | Perform a full dose-response curve to determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized. |
Visualizations
5-HT1D Receptor Signaling Pathway
Caption: 5-HT1D receptor signaling pathway, illustrating antagonist action of this compound.
Experimental Workflow for Assessing this compound Specificity
Caption: Workflow for confirming the specificity of this compound in functional assays.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common issues in functional assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Discriminating 5-HT1B and 5-HT1D Receptors: A Comparative Guide to BRL-15572 and SB-216641
For researchers, scientists, and drug development professionals, the precise pharmacological dissection of serotonin (B10506) (5-HT) receptor subtypes is paramount. The highly homologous 5-HT1B and 5-HT1D receptors have historically presented a significant challenge in this regard. This guide provides a detailed comparison of two key pharmacological tools, BRL-15572 and SB-216641, which offer selective antagonism at the 5-HT1D and 5-HT1B receptors, respectively, enabling researchers to probe the distinct physiological roles of these important therapeutic targets.
Overview of this compound and SB-216641
This compound and SB-216641 are indispensable ligands for the pharmacological discrimination of human 5-HT1B and 5-HT1D receptors.[1] While older ligands often failed to distinguish between these two subtypes due to their similar pharmacological profiles, this compound and SB-216641 exhibit significant selectivity, which has advanced the understanding of the specific functions of each receptor.[1][2]
This compound acts as a selective antagonist for the 5-HT1D receptor , with approximately 60-fold selectivity over the 5-HT1B receptor.[1][2][3] This selectivity has been crucial in elucidating the role of the 5-HT1D receptor in processes such as modulating glutamate (B1630785) release and regulating cerebral blood pressure, which is relevant to the study of migraines.[2]
SB-216641 is a selective antagonist for the 5-HT1B receptor , demonstrating around 25-fold selectivity over the 5-HT1D receptor.[1][4] This compound has been instrumental in studying the anxiolytic effects and other physiological functions mediated by the 5-HT1B receptor.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pKB) of this compound and SB-216641 at human 5-HT1B and 5-HT1D receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Binding Affinity (pKi) of this compound and SB-216641 at Human 5-HT1B and 5-HT1D Receptors [1]
| Compound | Receptor | pKi | Selectivity (fold) |
| This compound | 5-HT1D | 7.9 | 60-fold for 5-HT1D |
| 5-HT1B | <6.1 | ||
| SB-216641 | 5-HT1B | 9.0 | 25-fold for 5-HT1B |
| 5-HT1D | 7.6 |
Table 2: Functional Antagonist Potency (pKB) from cAMP Accumulation Assay [1]
| Compound | Receptor | pKB |
| This compound | 5-HT1D | 7.1 |
| 5-HT1B | <6 | |
| SB-216641 | 5-HT1B | 9.3 |
| 5-HT1D | 7.3 |
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
CHO cells stably expressing either the human 5-HT1B or 5-HT1D receptor are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL containing the cell membranes, a radioligand (e.g., [³H]5-HT), and varying concentrations of the competing compound (this compound or SB-216641).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).
-
The mixture is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Accumulation Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key signaling pathway for 5-HT1B and 5-HT1D receptors.
-
Cell Culture and Treatment:
-
CHO cells expressing either the human 5-HT1B or 5-HT1D receptor are seeded in multi-well plates.
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or SB-216641).
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
A 5-HT agonist (e.g., 5-HT) is then added to inhibit the forskolin-stimulated cAMP accumulation.
-
-
cAMP Measurement:
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a fluorescence-based assay).
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified.
-
The pKB values are determined from the Schild equation, which relates the concentration of the antagonist to the shift in the agonist dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of 5-HT1B/1D Receptors
Caption: Canonical signaling pathway for 5-HT1B/1D receptors.
Experimental Workflow for Ligand Selection
Caption: Workflow for selecting the appropriate ligand for 5-HT1B/1D receptor discrimination.
Conclusion
This compound and SB-216641 are potent and selective antagonists that serve as invaluable tools for distinguishing the roles of 5-HT1D and 5-HT1B receptors, respectively.[1][5] Their well-characterized pharmacological profiles, supported by robust experimental data, provide researchers with the means to selectively modulate these receptors and thereby gain deeper insights into their physiological and pathological functions. The careful application of these compounds in well-defined experimental paradigms, such as those outlined in this guide, is essential for advancing our understanding of the serotonergic system and for the development of novel therapeutics targeting these receptors.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-216641 - Wikipedia [en.wikipedia.org]
- 5. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BRL-15572 and Other 5-HT1D Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-HT1D Receptor Antagonists
The serotonin (B10506) 1D (5-HT1D) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in neuroscience research and drug development. Primarily found in the central nervous system, its activation is associated with the inhibition of adenylyl cyclase. Selective antagonists of the 5-HT1D receptor are valuable tools for elucidating its physiological roles and have therapeutic potential in various neurological and psychiatric disorders. BRL-15572 has emerged as a significant tool in this field, demonstrating a notable affinity and selectivity for the human 5-HT1D receptor. This guide compares the pharmacological profile of this compound with other compounds that exhibit antagonist activity at the 5-HT1D receptor, including both selective and non-selective agents.
Data Presentation: A Comparative Analysis
The following tables summarize the binding affinities (pKi) and functional activities (pKB) of this compound and other selected 5-HT1D antagonists. The data is presented to facilitate a clear comparison of their potency and selectivity profiles across various serotonin receptor subtypes.
Table 1: Binding Affinity (pKi) of 5-HT1D Antagonists at Human Serotonin Receptors
| Compound | 5-HT1D | 5-HT1A | 5-HT1B | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | 7.9 [1] | 7.7[1] | 6.1[1] | 5.2[1] | 6.0[1] | 6.6[1] | 7.4[1] | 6.2[1] |
| GR-127935 | High Affinity | - | High Affinity | - | - | 7.4 | - | - |
| Methiothepin | 7.64-8.01 | 7.10 | 7.28 | - | - | 8.50 | 8.68 | 8.35 |
| Ketanserin | 7.17 | - | Low Affinity | - | - | High Affinity | - | Moderate Affinity |
| Ritanserin | 7.30 | - | Low Affinity | - | - | High Affinity | - | - |
Note: A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and direct comparison should be made with caution.
Table 2: Functional Antagonist Activity (pKB) at Human 5-HT1B and 5-HT1D Receptors
| Compound | 5-HT1D | 5-HT1B |
| This compound | 7.1 | <6.0 |
| Methiothepin | Antagonist | Antagonist |
| Ketanserin | Antagonist | - |
| Ritanserin | Antagonist | - |
Note: pKB is the negative logarithm of the antagonist's dissociation constant, indicating its potency in functional assays. A higher pKB value signifies greater antagonist potency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standard protocols for radioligand binding and cAMP accumulation assays, commonly employed in the characterization of 5-HT1D receptor antagonists.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity of a compound for the 5-HT1D receptor.
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the cell membrane preparation, a radiolabeled ligand with known high affinity for the 5-HT1D receptor (e.g., [³H]-5-HT), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a high concentration of a known 5-HT1D ligand is added to a set of wells.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) of the test compound is then determined using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay Protocol
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Preparation:
-
Cells expressing the 5-HT1D receptor are seeded in a 96-well plate and grown to confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator) and a 5-HT1D receptor agonist (e.g., 5-HT) are then added to stimulate and subsequently inhibit cAMP production.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The antagonist's potency is determined by calculating the pKB value from the dose-response curves.
-
Mandatory Visualizations
5-HT1D Receptor Signaling Pathway
Caption: 5-HT1D receptor signaling pathway.
Experimental Workflow for 5-HT1D Antagonist Characterization
References
Validating BRL-15572: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in-vivo effects of BRL-15572 by comparing its known pharmacological profile with the phenotypes of 5-HT1D and 5-HT1A receptor knockout mouse models. This compound is a selective antagonist for the serotonin (B10506) 5-HT1D receptor, but also exhibits notable affinity for the 5-HT1A and 5-HT2B receptors.[1][2][3][4][5] Understanding the contribution of each of these receptors to the overall behavioral and physiological effects of this compound is crucial for accurate interpretation of experimental results.
Introduction to this compound and the Role of Knockout Models
This compound is a valuable pharmacological tool for investigating the function of the 5-HT1D receptor.[6][7][8][9][10] However, its affinity for 5-HT1A and 5-HT2B receptors necessitates careful validation to dissect the on-target versus off-target effects. Receptor knockout models, in which the gene for a specific receptor is deleted, provide a powerful method for this validation. By comparing the behavioral and physiological responses to this compound in wild-type animals with those in mice lacking either the 5-HT1D or 5-HT1A receptor, researchers can elucidate the specific contributions of each receptor to the drug's overall effect profile.
Comparative Data: this compound vs. Receptor Knockout Phenotypes
The following table summarizes the key pharmacological data for this compound and the reported behavioral phenotypes of 5-HT1D and 5-HT1A receptor knockout mice. This comparison allows for predictions of how this compound might behave in these knockout models.
| Parameter | This compound | 5-HT1D Receptor Knockout (KO) Mice | 5-HT1A Receptor Knockout (KO) Mice |
| Primary Target | 5-HT1D Receptor Antagonist (pKi = 7.9)[1][2][5] | Gene for 5-HT1D receptor is deleted. | Gene for 5-HT1A receptor is deleted. |
| Secondary Targets | 5-HT1A Receptor (pKi = 7.7), 5-HT2B Receptor (pKi = 7.4)[1] | N/A | Potential compensatory changes in other receptors (e.g., upregulation of 5-HT1B autoreceptors).[11] |
| Reported Behavioral Phenotype | Inferred from antagonism of 5-HT1D and 5-HT1A receptors. Expected to modulate processes like anxiety and locomotion. | Some studies suggest a role in motor control, with knockout mice showing improved motor skills in specific tests.[12] Other research points to a role in migraine pathophysiology.[3] | Display an anxiety-like phenotype, including decreased exploratory activity, increased fear of open spaces, and altered stress responses.[4][10][11][13][14][15] |
| Predicted Effect of this compound in KO Model | In 5-HT1D KO mice, any observed effects would likely be due to its action on 5-HT1A or 5-HT2B receptors. | N/A | In 5-HT1A KO mice, the anxiogenic-like effects of this compound (due to 5-HT1A antagonism) should be absent. Any remaining effects would be attributable to 5-HT1D or 5-HT2B receptor interactions. |
Experimental Protocols
To validate the effects of this compound, researchers can employ standardized behavioral tests. Below are detailed methodologies for the Elevated Plus Maze and Open Field Test, which are commonly used to assess anxiety-like behavior and locomotion in rodents.
Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxious animals tend to spend more time in the enclosed arms.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm), elevated from the floor (e.g., 50 cm).[2]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before testing.[8]
-
Procedure:
-
Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries. A lower percentage of time and fewer entries into the open arms are indicative of higher anxiety-like behavior.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[2]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a square arena, and anxiety is inferred by the animal's tendency to remain near the walls (thigmotaxis) rather than exploring the center.
Procedure:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls.[1]
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.[14]
-
Procedure:
-
Gently place the mouse in the center of the open field arena.[11][14]
-
Allow the mouse to explore freely for a predetermined period (e.g., 10-20 minutes).[1][14][16]
-
Record the distance traveled, velocity, and time spent in the center versus the periphery of the arena using a video tracking system.[16]
-
-
Data Analysis: Analyze the total distance moved (a measure of locomotor activity) and the percentage of time spent in the center of the arena. A lower percentage of time in the center is interpreted as increased anxiety-like behavior.
-
Cleaning: Clean the arena with 70% ethanol between each animal.[11]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT1D receptor and a proposed experimental workflow for validating this compound using knockout models.
Caption: 5-HT1D Receptor Signaling Cascade.
Caption: this compound Validation Workflow.
References
- 1. Open field test for mice [protocols.io]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A receptor knockout mouse as a genetic model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. researchgate.net [researchgate.net]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered fear circuits in 5-HT(1A) receptor KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
A Researcher's Guide to Positive and Negative Controls for BRL-15572 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of positive and negative controls for experiments involving BRL-15572, a selective 5-HT1D receptor antagonist. Understanding the appropriate controls is crucial for validating experimental results and accurately interpreting the pharmacological effects of this compound. This document outlines suitable controls, presents comparative data, details experimental protocols, and provides visual diagrams of key pathways and workflows.
Understanding this compound
This compound is a potent and selective antagonist of the human 5-hydroxytryptamine (serotonin) receptor subtype 1D (5-HT1D). It exhibits approximately 60-fold higher affinity for the 5-HT1D receptor over the closely related 5-HT1B receptor, making it a valuable pharmacological tool for discriminating between the functions of these two receptor subtypes. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Selecting Appropriate Controls
The choice of positive and negative controls is critical for the robust design of experiments with this compound.
Positive Controls: These are used to confirm that the experimental system is responsive and capable of producing the expected effect.
-
Serotonin (B10506) (5-HT): As the endogenous agonist for the 5-HT1D receptor, serotonin is the most physiologically relevant positive control. It is used to elicit a baseline response that can be antagonized by this compound.
-
Sumatriptan (B127528): A well-characterized and potent 5-HT1D receptor agonist, commonly used in migraine treatment.[1][2] It serves as a reliable positive control for inducing 5-HT1D receptor-mediated functional responses.
Negative Controls: These are essential to ensure that the observed effects are specific to the action of this compound on the 5-HT1D receptor.
-
SB-216641: A selective 5-HT1B receptor antagonist.[3] Due to the high homology between 5-HT1B and 5-HT1D receptors, using SB-216641 helps to demonstrate the selectivity of this compound's effects for the 5-HT1D subtype. In experiments, SB-216641 should show minimal effect on 5-HT1D receptor-mediated signaling.
-
WAY-100635: A potent and selective 5-HT1A receptor antagonist.[4][5][6][7] Given its very low affinity for the 5-HT1D receptor, WAY-100635 can be used as a negative control to rule out off-target effects on 5-HT1A receptors and to demonstrate the specificity of this compound for the 5-HT1D receptor.
-
Vehicle: The solvent used to dissolve this compound and other compounds (e.g., DMSO, saline) should always be tested alone to ensure it does not have any independent effects on the experimental system.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (pKi) of this compound and control compounds at the human 5-HT1D and 5-HT1B receptors. A higher pKi value indicates a higher binding affinity.
| Compound | 5-HT1D Receptor (pKi) | 5-HT1B Receptor (pKi) | Selectivity (5-HT1D vs. 5-HT1B) | Reference |
| This compound | 7.9 | <6.2 | ~60-fold | [2] |
| SB-216641 | ~7.4 | 9.0 | ~0.04-fold (25-fold selective for 5-HT1B) | [2] |
| Serotonin (5-HT) | 8.1 | - | - | [2] |
| Sumatriptan | 7.6 (high affinity site) | - | - | [2] |
| WAY-100635 | Low Affinity | High Affinity (pIC50 = 8.87 for 5-HT1A) | Highly selective for 5-HT1A | [4] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and control compounds to the 5-HT1D receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]5-HT or another suitable 5-HT1D radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Test compounds: this compound, Serotonin, Sumatriptan, SB-216641, WAY-100635.
-
Non-specific binding control: High concentration of unlabeled serotonin (e.g., 10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a fixed concentration (typically at its Kd).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled serotonin.
-
Add 100 µL of the membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation, providing a measure of agonist and antagonist activity.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
Test compounds: this compound, Serotonin, Sumatriptan, SB-216641.
-
Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of GDP, and 25 µL of the test compound (agonist or antagonist).
-
For antagonist testing, pre-incubate the membranes with the antagonist for 15-30 minutes before adding the agonist.
-
Add 50 µL of the membrane suspension (10-20 µg protein/well).
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Data is expressed as the percentage increase in [35S]GTPγS binding over basal levels (no agonist). For antagonists, IC50 values are determined by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.
Mandatory Visualization
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Binding Assay.
References
- 1. 5-(Nonyloxy)tryptamine: a novel high-affinity 5-HT1D beta serotonin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BRL-15572 Findings: A Comparative Guide to Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRL-15572, a selective 5-HT1D receptor antagonist, with alternative pharmacological tools. The objective is to offer researchers a detailed, data-driven resource to critically evaluate and cross-validate findings related to the 5-HT1D receptor's role in various physiological and pathological processes. This document summarizes key quantitative data, presents detailed experimental protocols for cornerstone assays, and visualizes complex biological and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the human 5-hydroxytryptamine (serotonin) receptor subtype 1D (5-HT1D).[1][2] Its high affinity and selectivity have made it a valuable tool for discriminating the functional roles of the 5-HT1D receptor from the closely related 5-HT1B receptor subtype.[3] Research utilizing this compound has been instrumental in elucidating the involvement of the 5-HT1D receptor in modulating neurotransmitter release, particularly glutamate, and its implications in conditions such as migraine.[4] This guide will compare the pharmacological profile of this compound with other key compounds used to study 5-HT1D receptor function.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and alternative compounds at the 5-HT1D and 5-HT1B receptors. This data is essential for designing experiments and interpreting results in the context of receptor selectivity.
Table 1: Receptor Binding Affinity (pKi)
| Compound | 5-HT1D Receptor (pKi) | 5-HT1B Receptor (pKi) | Selectivity (5-HT1D vs. 5-HT1B) | Reference |
| This compound | 7.9 | 6.1 | ~60-fold | [1] |
| SB-216641 | 7.3 | 9.0 | ~0.02-fold | [3] |
| GR-127935 | 8.5 | 8.5 | 1-fold | [5] |
| LY-310762 | 6.6 (Ki=249 nM) | Weaker affinity | Selective for 5-HT1D | [6] |
Table 2: Functional Antagonist Potency (pKB)
| Compound | 5-HT1D Receptor (pKB) | 5-HT1B Receptor (pKB) | Assay | Reference |
| This compound | 7.1 | < 6.0 | cAMP Accumulation | [3] |
| SB-216641 | 7.3 | 9.3 | cAMP Accumulation | [3] |
Table 3: Functional Agonist/Partial Agonist Potency (pEC50)
| Compound | 5-HT1D Receptor (pEC50) | 5-HT1B Receptor (pEC50) | Assay | Reference |
| This compound | 8.1 (partial agonist) | - | [35S]GTPγS Binding | [7] |
| L-694,247 | 9.1 | 9.4 | cAMP Accumulation | [8] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT1D receptor and the general workflows of the experimental assays used to characterize compounds like this compound.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the key assays used to characterize this compound and its alternatives. These protocols are based on standard methodologies and the information available from published studies.
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [3H]5-CT).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
Radioligand at a concentration near its Kd.
-
Test compound at various concentrations.
-
For non-specific binding control wells, add a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation.[9]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1D receptor.
-
[35S]GTPγS.
-
GDP.
-
Agonist and/or antagonist test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound(s) in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 20-40 µg of protein per well).
-
GDP (typically 10-30 µM).
-
Agonist or antagonist test compound.
-
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Determine the EC50 and Emax for agonists or the IC50 for antagonists.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1D receptor activation.[8][10]
Materials:
-
Intact CHO or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Agonist and/or antagonist test compounds.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
384-well white opaque plates.
Procedure:
-
Seed the cells into 384-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the test compound(s).
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor.
-
Add the test compound (antagonist) and pre-incubate for 15-30 minutes.
-
Add the agonist and forskolin (to stimulate cAMP production) and incubate for 30-60 minutes at 37°C.
-
Lyse the cells according to the detection kit protocol.
-
Detect the intracellular cAMP levels using a suitable plate reader.
-
Calculate the IC50 for agonists (inhibiting forskolin-stimulated cAMP) or the pKB for antagonists.
Conclusion
This compound remains a cornerstone for the selective investigation of the 5-HT1D receptor. However, a comprehensive understanding of its pharmacological profile in comparison to other available tools is crucial for robust experimental design and accurate data interpretation. Compounds such as SB-216641 are indispensable for dissecting the distinct roles of 5-HT1B and 5-HT1D receptors, while other antagonists like GR-127935 and LY-310762 offer alternative pharmacological profiles that can be leveraged to confirm and extend experimental findings. By utilizing the comparative data and detailed protocols provided in this guide, researchers can more effectively design and execute experiments to further unravel the complexities of the serotonergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PlumX [plu.mx]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BRL-15572 vs. Triptans: A Comparative Analysis of CGRP Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on BRL-15572 and triptans, focusing on their effects on Calcitonin Gene-Related Peptide (CGRP) release from trigeminal neurons. This comparison is crucial for understanding their potential mechanisms in migraine therapy. While triptans are established 5-HT1B/1D receptor agonists known to inhibit CGRP release, this compound is a selective 5-HT1D receptor antagonist, suggesting a different mode of interaction with the CGRP release pathway.
Executive Summary
Triptans, acting as agonists at presynaptic 5-HT1D receptors on trigeminal neurons, have been consistently shown to inhibit the release of CGRP, a key mediator in migraine pathophysiology. In contrast, the selective 5-HT1D antagonist this compound has demonstrated a more complex and context-dependent effect. Notably, one study has reported an inhibitory effect of this compound on CGRP release in the dura mater, suggesting a potential partial agonist activity at the 5-HT1D receptor in this specific tissue.[1] This finding challenges the expected outcome of a pure antagonist, which would be to block the inhibitory effect of serotonin (B10506) without possessing intrinsic inhibitory activity. Further research is required to fully elucidate the nuanced pharmacology of this compound and its direct comparative efficacy against triptans in modulating CGRP release across different components of the trigeminal system.
Data Presentation: Quantitative Comparison of CGRP Release Inhibition
Direct comparative studies of this compound and triptans on CGRP release within the same experimental design are limited. The following tables summarize available quantitative data from separate preclinical studies. It is important to note that variations in experimental conditions (e.g., tissue preparation, stimulus, and assay method) may influence the results, and therefore, direct comparison of absolute values should be made with caution.
Table 1: Effect of this compound on CGRP Release
| Compound | Tissue/Cell Type | Stimulus | This compound Concentration | Observed Effect on CGRP Release | Reference |
| This compound | Rat Dura Mater | Capsaicin (B1668287)/Potassium | 1.25 µM | Inhibition (91 ± 17 pg/mL vs 64 ± 6 pg/mL) | [1] |
| This compound | Rat Trigeminal Ganglion | Capsaicin/Potassium | 1.25 µM | No significant effect (145 ± 11 pg/mL vs 126 ± 13 pg/mL) | [1] |
Table 2: Effect of Triptans on CGRP Release
| Compound | Tissue/Cell Type | Stimulus | Triptan Concentration | Observed Effect on CGRP Release | Reference |
| Sumatriptan | Cultured Rat Trigeminal Neurons | 50 mM KCl | 10 µM | ~50% inhibition | [2][3] |
| Sumatriptan | Cultured Rat Trigeminal Neurons | 10 µM Capsaicin | 1 µM | Significant inhibition | |
| Naratriptan | Mouse Brainstem Slices | Capsaicin | Not Specified | Inhibition |
Experimental Protocols
CGRP Release Assay from Cultured Trigeminal Ganglion Neurons
This protocol is a generalized representation based on methodologies described in studies investigating the effects of 5-HT receptor ligands on CGRP release.[2][3]
-
Cell Culture: Trigeminal ganglia are dissected from neonatal rats and dissociated into single cells. Neurons are then cultured in a suitable medium, often supplemented with nerve growth factor, for several days to allow for maturation and expression of relevant receptors and peptides.
-
Stimulation: The cultured neurons are washed and incubated in a buffered salt solution. To induce CGRP release, a stimulating agent is added. Common stimuli include:
-
High Potassium (KCl): Typically 50-60 mM KCl is used to depolarize the neurons, opening voltage-gated calcium channels and triggering vesicle fusion and CGRP release.
-
Capsaicin: This TRPV1 receptor agonist is used to selectively stimulate nociceptive sensory neurons, leading to CGRP release. Concentrations typically range from 10 nM to 1 µM.
-
-
Drug Application: The test compound (this compound or a triptan) is added to the culture medium either prior to or concurrently with the stimulating agent. A range of concentrations is usually tested to determine a dose-response relationship.
-
Sample Collection: After a defined incubation period (e.g., 10-30 minutes), the supernatant (culture medium) is collected.
-
CGRP Quantification: The concentration of CGRP in the supernatant is measured using a sensitive immunoassay, such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA). The results are typically expressed as picograms (pg) or femtomoles (fmol) of CGRP released per well or per mg of protein.
Ex Vivo CGRP Release from Dura Mater and Trigeminal Ganglion
The following is a summary of the protocol used in the study by Edvinsson et al. (2022) which investigated the effect of this compound.[1]
-
Tissue Dissection: Adult rats are euthanized, and the dura mater and trigeminal ganglia are carefully dissected.
-
Incubation: The tissues are placed in individual wells containing a synthetic interstitial fluid.
-
Stimulation and Drug Application: A combination of capsaicin and high potassium is used to stimulate CGRP release. This compound is added to the incubation medium at the desired concentration.
-
Sample Collection and Analysis: After the incubation period, the supernatant is collected, and the CGRP concentration is determined by a specific immunoassay.
Signaling Pathways and Experimental Workflow
Triptan-Mediated Inhibition of CGRP Release
Triptans are agonists at the 5-HT1B and 5-HT1D receptors. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) located on the presynaptic terminals of trigeminal neurons. Activation of this receptor by a triptan initiates an intracellular signaling cascade that leads to the inhibition of CGRP release.
This compound's Postulated Mechanism of Action on CGRP Release
As a 5-HT1D antagonist, this compound would be expected to block the binding of serotonin (5-HT) to the 5-HT1D receptor, thereby preventing the 5-HT-mediated inhibition of CGRP release. However, the observation of this compound inhibiting CGRP release in the dura mater suggests it may also possess partial agonist properties at this receptor.
Experimental Workflow for CGRP Release Studies
The following diagram illustrates a typical workflow for in vitro or ex vivo CGRP release experiments.
References
- 1. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BRL-15572 and L-694,247: Potent Modulators of the 5-HT1D Receptor
In the landscape of serotonergic research, the development of selective ligands for the 5-HT1D receptor has been pivotal in dissecting its physiological and pathological roles. This guide provides a detailed comparative analysis of two key research compounds, BRL-15572 and L-694,247, which exhibit distinct pharmacological profiles at the 5-HT1D receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, functional activities, and the experimental methodologies used for their characterization.
Introduction to this compound and L-694,247
This compound is recognized as a selective antagonist for the human 5-HT1D receptor.[1][2] Its development has been a significant step forward in distinguishing the functions of the highly homologous 5-HT1B and 5-HT1D receptor subtypes.[1] In contrast, L-694,247 is a potent and selective full agonist at both the 5-HT1B and 5-HT1D receptors.[3] The differing mechanisms of action of these two compounds make them valuable tools for investigating the therapeutic potential of modulating the 5-HT1D receptor, which is implicated in conditions such as migraine and depression.[1][4]
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and L-694,247 at various serotonin (B10506) receptor subtypes.
Table 1: Binding Affinity (pKi and Ki) of this compound at Human Serotonin Receptors
| Receptor | pKi | Ki (nM) | Selectivity (fold) over 5-HT1B | Reference |
| 5-HT1D | 7.9 | 12.6 | - | [5][6] |
| 5-HT1B | <6.0 | >1000 | 60 | [6] |
| 5-HT1A | 7.7 | 20 | - | [5] |
| 5-HT2B | 7.4 | 40 | - | [5] |
| 5-HT2A | 6.6 | 251 | - | [5] |
| 5-HT7 | 6.3 | 501 | - | [5] |
Table 2: Functional Activity (pEC50 and pKB) of this compound
| Assay | Receptor | Parameter | Value | Reference |
| [35S]GTPγS Binding | h5-HT1D | pEC50 (Partial Agonist) | 8.1 | [5] |
| cAMP Accumulation | h5-HT1D | pKB (Antagonist) | 7.1 | [6] |
| cAMP Accumulation | h5-HT1B | pKB (Antagonist) | <6.0 | [6] |
Table 3: Binding Affinity (pIC50) of L-694,247 at Serotonin Receptors
| Receptor | pIC50 | Reference |
| 5-HT1D | 10.03 | [7][8] |
| 5-HT1B | 9.08 | [7][8] |
| 5-HT1A | 8.64 | [7] |
| 5-HT1C | 6.42 | [7] |
| 5-HT2 | 6.50 | [7] |
| 5-HT1E | 5.66 | [7] |
Table 4: Functional Activity (pEC50) of L-694,247
| Assay | Receptor/Tissue | Parameter | Value | Reference |
| Adenylyl Cyclase Inhibition | Guinea-pig substantia nigra (5-HT1D) | pEC50 | 9.1 | [7] |
| [3H]-5-HT Release Inhibition | Guinea-pig frontal cortex (5-HT1D) | pEC50 | 9.4 | [7] |
Signaling Pathways
Both the 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, evidence suggests their involvement in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade.
Experimental Protocols
The characterization of this compound and L-694,247 has relied on a suite of standard pharmacological assays. Below are detailed overviews of the key experimental methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for specific receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human recombinant serotonin receptor of interest.
-
Assay Components: The assay mixture typically contains the cell membranes, a specific radioligand (e.g., [3H]5-CT), and varying concentrations of the unlabeled test compound (this compound or L-694,247).
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of a compound by measuring G protein activation.
General Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Components: The reaction mixture includes the membranes, the test compound, and [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. In the assay, this leads to the binding of [35S]GTPγS.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration-response curve for agonist-stimulated [35S]GTPγS binding is used to determine the potency (EC50) and efficacy (Emax) of the compound. For antagonists, their ability to inhibit agonist-stimulated binding is measured to determine their pKB.
cAMP Accumulation Assay
Objective: To measure the functional consequence of receptor activation on the downstream second messenger, cAMP.
General Protocol:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with the test compound. For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to measure the inhibitory effect of the agonist.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: For agonists, the EC50 for the inhibition of forskolin-stimulated cAMP accumulation is calculated. For antagonists, the pKB is determined from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
Conclusion
This compound and L-694,247 represent indispensable pharmacological tools for the study of 5-HT1D receptor function. This compound's selectivity as an antagonist allows for the specific blockade of 5-HT1D-mediated effects, while L-694,247's potent agonism at both 5-HT1B and 5-HT1D receptors provides a means to stimulate these pathways. The comparative data and experimental methodologies presented in this guide offer a foundational resource for researchers aiming to further elucidate the role of the 5-HT1D receptor in health and disease, and to guide the development of novel therapeutics targeting this important receptor.
References
- 1. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming 5-HT1D Receptor Blockade by BRL-15572 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRL-15572's performance in blocking the 5-HT1D receptor, supported by experimental data from in vivo and in vitro studies. This compound is a potent and selective antagonist of the 5-HT1D receptor, and this document serves to objectively present the evidence of its efficacy and selectivity.
In Vitro Characterization of this compound
In vitro studies have established the foundational evidence for this compound's high affinity and selectivity for the 5-HT1D receptor over the closely related 5-HT1B receptor.
Comparative Binding Affinities and Functional Antagonist Potencies
The selectivity of this compound for the human 5-HT1D receptor is evident when compared to the 5-HT1B selective antagonist, SB-216641. This compound displays a 60-fold higher affinity for the 5-HT1D receptor.
| Compound | Receptor | Binding Affinity (pKi) | Functional Antagonist Potency (pKB) |
| This compound | h5-HT1D | 7.9 | 7.1 |
| h5-HT1B | <6.0 | <6.0 | |
| SB-216641 | h5-HT1D | 7.3 | 7.3 |
| h5-HT1B | 9.0 | 9.3 |
Functional Antagonism in Isolated Tissues
Functional assays in isolated human and animal tissues further confirm the preferential blockade of 5-HT1D receptors by this compound. In human atrial appendages, which express functional 5-HT1D receptors, this compound effectively antagonized the inhibitory effects of serotonin (B10506) (5-HT) on noradrenaline release.[1] Conversely, in tissues where the 5-HT1B receptor is the predominant subtype mediating the inhibitory response, such as the guinea pig and human cerebral cortex, this compound was inactive, while the 5-HT1B selective antagonist SB-216641 effectively blocked the agonist-induced inhibition.[1]
| Tissue Preparation | Agonist | Measured Response | Effect of this compound (Concentration) | Effect of SB-216641 (Concentration) |
| Human Atrial Appendages | 5-HT | Inhibition of electrically evoked tritium (B154650) overflow | Antagonism (300 nM) | No effect (30 nM) |
| Guinea Pig Cerebral Cortex Slices | 5-CT | Reduction of electrically evoked tritium overflow | No effect (2 µM) | Antagonism (0.1 µM) |
| Human Cerebral Cortex Slices | 5-CT | Reduction of electrically evoked tritium overflow | No effect (2 µM) | Antagonism (0.1 µM) |
In Vivo Confirmation of 5-HT1D Receptor Blockade
In vivo studies in animal models provide critical evidence for the physiological effects of this compound as a 5-HT1D receptor antagonist.
Electrophysiological Studies in a Feline Model of Migraine
A key in vivo study demonstrating the 5-HT1D antagonist activity of this compound was conducted in an anesthetized cat model that mimics aspects of migraine pathophysiology. In this model, electrical stimulation of the superior sagittal sinus (SSS), a pain-sensitive intracranial structure, activates neurons in the trigeminal nucleus caudalis. The 5-HT1B/1D receptor agonist naratriptan (B1676958) suppresses this neuronal activation. Intravenous administration of this compound was shown to antagonize the naratriptan-induced suppression of SSS-evoked neuronal firing, providing direct in vivo evidence of its 5-HT1D receptor blockade in the trigeminal system.
| Animal Model | Agonist | Measured Response | Route of this compound Administration | Effect of this compound |
| Anesthetized Cat | Naratriptan (5-HT1B/1D agonist) | Suppression of SSS-evoked firing of trigeminal nucleus caudalis neurons | Intravenous | Antagonism of naratriptan's effect |
In Vivo Selectivity in a Guinea Pig Hypothermia Model
Further in vivo evidence for the selectivity of this compound comes from a guinea pig hypothermia model. The 5-HT1B/1D receptor agonist SKF-99101H induces a drop in body temperature in guinea pigs. This effect was dose-dependently blocked by the selective 5-HT1B receptor antagonist SB-224289G. In contrast, this compound, even at high doses, was inactive in preventing the agonist-induced hypothermia.[2] This demonstrates that the hypothermic response is mediated by 5-HT1B receptors and that this compound does not significantly block these receptors in vivo, indirectly confirming its selectivity for the 5-HT1D receptor.[2]
| Animal Model | Agonist | Measured Response | Effect of this compound (0.3-100.0 mg/kg i.p.) | Effect of SB-224289G (0.3-10.0 mg/kg p.o.) |
| Guinea Pig | SKF-99101H (5-HT1B/1D agonist) | Hypothermia | Inactive | Dose-dependent blockade (ED50 3.62 mg/kg) |
Experimental Protocols
Feline Electrophysiology Study
-
Animal Model: Adult cats were anesthetized, paralyzed, and artificially ventilated.
-
Surgical Preparation: The superior sagittal sinus (SSS) was exposed for electrical stimulation. A craniotomy was performed to allow for extracellular recordings from single neurons in the trigeminal nucleus caudalis.
-
Stimulation and Recording: The SSS was stimulated electrically to evoke neuronal responses. The receptive fields of the neurons were also mapped.
-
Drug Administration: Naratriptan was administered intravenously to suppress neuronal firing. This compound was then administered intravenously to determine its ability to reverse the effects of naratriptan.
Guinea Pig Hypothermia Study
-
Animal Model: Male guinea pigs were used.
-
Body Temperature Measurement: Rectal temperature was measured at regular intervals using a digital thermometer.
-
Drug Administration: The 5-HT1B/1D agonist SKF-99101H was administered intraperitoneally (i.p.) to induce hypothermia. This compound was administered i.p. and the 5-HT1B antagonist SB-224289G was administered orally (p.o.) prior to the agonist to assess their blocking effects.[2]
-
Data Analysis: Changes in rectal temperature from baseline were calculated and compared between treatment groups.
Signaling Pathway and Experimental Workflow
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks the binding of agonists to the receptor, thereby preventing this downstream signaling cascade.
Caption: 5-HT1D Receptor Signaling Cascade.
In Vivo Experimental Workflow: Feline Electrophysiology Model
The following diagram illustrates the workflow for the in vivo electrophysiology experiments in cats to confirm the 5-HT1D antagonist activity of this compound.
References
- 1. Ascending and descending internuclear connections of the trigeminal sensory nuclei in the cat. A study with the retrograde and anterograde horseradish peroxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of the greater occipital nerve increases metabolic activity in the trigeminal nucleus caudalis and cervical dorsal horn of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of BRL-15572
This guide provides a detailed comparison of the serotonin (B10506) receptor antagonist BRL-15572 with other relevant compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's selectivity.
This compound is a potent and selective antagonist for the human 5-HT1D serotonin receptor.[1] Its ability to discriminate between the highly homologous 5-HT1D and 5-HT1B receptor subtypes makes it a valuable tool in pharmacological research.[2][3] This high selectivity is a significant advancement, as many older ligands bind to both subtypes with similar affinity.[1]
Comparative Binding Affinity
The selectivity of this compound is best understood by comparing its binding affinities across various serotonin receptor subtypes against other compounds. The table below summarizes the binding profiles of this compound, the selective 5-HT1B antagonist SB-216641, and the non-selective 5-HT1 agonist 5-carboxamidotryptamine (B1209777) (5-CT).
Table 1: Comparative Binding Affinities (pKi) of Serotonin Receptor Ligands. The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | Selectivity (1D vs 1B) |
| This compound | 7.9 [2] | 6.1[2] | 7.7 | ~60-fold for 5-HT1D [2] |
| SB-216641 | 7.4[2] | 9.0 [2] | Not Reported | ~25-fold for 5-HT1B[2][4] |
| 5-CT | ~9.1[5] | ~8.3[5] | ~8.6[5] | Non-selective |
Note: pKi values for 5-CT were calculated from Ki values reported in the literature.[5]
Data from functional assays, such as cAMP accumulation studies, correlate with these binding affinities. For instance, this compound demonstrates a pKB of 7.1 at h5-HT1D receptors, while its activity at h5-HT1B receptors is significantly lower (pKB < 6).[2]
Experimental Protocols
The binding affinity data presented were primarily determined through radioligand competition binding assays using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells.[2]
Radioligand Competition Binding Assay Protocol
This protocol outlines the methodology for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
1. Membrane Preparation:
- CHO cells stably expressing the human 5-HT receptor subtype of interest are cultured and harvested.
- Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged at low speed to remove nuclei and large debris.
- The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.[6]
2. Competition Binding Assay:
- The assay is performed in a 96-well plate format in a final volume of 250 µL.[6]
- To each well, add:
- 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
- 50 µL of the unlabeled test compound (like this compound) at various concentrations.
- 50 µL of a specific radioligand at a fixed concentration (typically at or below its Kd value). For 5-HT1D/1B receptors, [3H]5-CT is often used.[5]
- To determine non-specific binding, a high concentration of a known non-radiolabeled ligand (e.g., 10 µM 5-HT) is used in separate wells.
- The plate is incubated for a set period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[6]
3. Separation and Detection:
- The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[6]
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a scintillation counter.[6]
4. Data Analysis:
- The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the radioligand competition binding assay used to determine the selectivity profile of compounds like this compound.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-216641 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Unveiling the Functional Antagonism of BRL-15572 in Native Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRL-15572's performance against the alternative compound SB-216641 in native tissues. The information herein is supported by experimental data to elucidate the functional antagonism of this compound at 5-HT1D receptors.
This compound is a selective antagonist for the serotonin (B10506) 5-HT1D receptor, demonstrating a 60-fold higher affinity for this subtype over the closely related 5-HT1B receptor.[1][2] This selectivity is a significant advancement in pharmacology, allowing for the specific investigation of 5-HT1D receptor function. In contrast, SB-216641 is a selective antagonist for the 5-HT1B receptor, with a 25-fold lower affinity for the 5-HT1D receptor.[1][2] This guide will delve into the experimental data that substantiates the functional antagonism of this compound, with a direct comparison to SB-216641.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and SB-216641 at human 5-HT1B and 5-HT1D receptors.
Table 1: Receptor Binding Affinities (pKi)
| Compound | h5-HT1B | h5-HT1D | Other Notable Affinities (pKi) |
| This compound | 6.1[3] | 7.9[1][3] | 5-HT1A (7.7), 5-HT2B (7.4)[3] |
| SB-216641 | 9.0[1] | 7.6[1] | - |
Table 2: Functional Antagonist Potencies (pKB / pA2)
| Compound | Assay | h5-HT1B | h5-HT1D | Native Tissue (pA2) |
| This compound | cAMP Accumulation | <6[1] | 7.1[1] | - |
| SB-216641 | cAMP Accumulation | 9.3[1] | 7.3[1] | 8.45 (guinea-pig cortex 5-HT1B)[4] |
Table 3: Functional Agonist/Partial Agonist Activity (pEC50)
| Compound | Assay | h5-HT1B | h5-HT1D |
| This compound | [35S]GTPγS Binding | - | 8.1[5] |
| SB-216641 | [35S]GTPγS Binding | - | - |
Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, which is an early event in the GPCR signaling cascade.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the human 5-HT1D receptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.
-
Incubation: Membranes are incubated with the assay buffer, 30 µM GDP, and varying concentrations of this compound or SB-216641 for 15 minutes at 30°C.
-
Stimulation: A sub-maximal concentration of a 5-HT agonist (e.g., 5-carboxamidotryptamine) is added to stimulate G-protein activation.
-
Binding Reaction: The binding reaction is initiated by the addition of 0.1 nM [35S]GTPγS and incubated for a further 30 minutes at 30°C.
-
Termination: The reaction is terminated by rapid filtration through GF/B filters.
-
Measurement: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. The antagonist dissociation constant (pKB) is calculated from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the 5-HT1D receptor signaling pathway.
Experimental Workflow:
Methodology:
-
Cell Culture: CHO cells stably expressing the human 5-HT1D receptor are cultured in appropriate media.
-
Assay Medium: The assay is performed in a serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound or SB-216641.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin, and then a 5-HT agonist is added to inhibit this stimulation via the Gi/o pathway.
-
Termination and Lysis: The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The amount of cAMP is quantified using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The antagonist dissociation constant (pKB) is determined by the Schild analysis, which involves measuring the rightward shift of the agonist dose-response curve at different antagonist concentrations.
Electrically-Evoked Tritium (B154650) Overflow from Brain Slices
This ex vivo assay assesses the functional effect of compounds on neurotransmitter release from native brain tissue.
Methodology:
-
Brain Slice Preparation: Coronal slices (typically 300-400 µm thick) are prepared from the brain region of interest (e.g., guinea-pig striatum or human cerebral cortex) using a vibratome. Slices are maintained in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Radiolabeling: Slices are incubated with [3H]-serotonin to allow for its uptake into serotonergic nerve terminals.
-
Superfusion: The radiolabeled slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Electrical Stimulation: Two periods of electrical stimulation (S1 and S2) are applied to evoke the release of [3H]-serotonin.
-
Drug Application: The test compound (this compound or SB-216641) is added to the superfusion medium before the second stimulation period (S2).
-
Fraction Collection: The superfusate is collected in fractions throughout the experiment.
-
Tritium Measurement: The tritium content of each fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of tritium released during each stimulation period is calculated. The effect of the drug is determined by comparing the ratio of tritium release in the second stimulation period to the first (S2/S1) in the presence and absence of the drug. An antagonist will reverse the inhibitory effect of a 5-HT agonist on tritium release.
Functional Antagonism in Native Tissues
In native tissue preparations, this compound demonstrates its functional antagonism at 5-HT1D receptors. For instance, in human atrial appendages, the inhibitory effect of 5-HT on electrically evoked tritium overflow is antagonized by this compound.[4] Conversely, in guinea-pig cerebral cortex slices, where the 5-HT1B receptor is the predominant autoreceptor, SB-216641, but not this compound, antagonizes the inhibitory effect of a 5-HT agonist on serotonin release.[4] This highlights the selectivity of this compound for the 5-HT1D receptor in a functional setting.
Conclusion
The experimental data presented in this guide clearly demonstrate the functional antagonism of this compound at the 5-HT1D receptor. Its high selectivity over the 5-HT1B receptor, as evidenced by both binding and functional assays, makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. In direct comparison, SB-216641 serves as a selective antagonist for the 5-HT1B receptor, and together, these compounds allow for the precise pharmacological discrimination between these two closely related serotonin receptor subtypes in native tissues.
References
Safety Operating Guide
Proper Disposal of BRL-15572: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the selective serotonin (B10506) receptor antagonist, BRL-15572, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the necessary procedures to ensure the safe handling and disposal of this compound in a laboratory setting, aligning with standard safety protocols and environmental responsibility.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and disposal. The following table summarizes key quantitative data for this compound and its common salt forms.
| Property | Value | Source |
| Chemical Name | 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol | [1] |
| Molecular Formula | C25H27ClN2O | [1] |
| Molecular Weight | 406.95 g/mol | [1][2][3] |
| CAS Number | 193611-72-2 | [1] |
| Form | Solid | N/A |
| Solubility in DMSO | 81 mg/mL (199.04 mM) | [2] |
This compound Dihydrochloride (B599025)
| Property | Value | Source |
| Molecular Formula | C25H29Cl3N2O | N/A |
| Molecular Weight | 479.87 g/mol | [4] |
| CAS Number | 193611-72-2 | N/A |
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound dihydrochloride is not classified as a hazardous substance or mixture .[5] However, it is crucial to recognize that all laboratory chemicals should be handled with care, and institutional and local regulations regarding chemical waste disposal must always be followed. The absence of a hazardous classification does not exempt researchers from responsible disposal practices.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to minimize risks and ensure compliance. The following workflow provides a logical sequence of steps for laboratory personnel.
This compound Disposal Workflow
1. Initial Assessment:
-
Consult the Safety Data Sheet (SDS): Before handling waste, always review the SDS for this compound. The SDS from MedChemExpress indicates it is not a hazardous substance.[5]
-
Review Local and Institutional Regulations: Your institution's Environmental Health & Safety (EHS) office will have specific guidelines for the disposal of non-hazardous chemical waste.[6][7][8] These local regulations supersede general guidelines.
2. Waste Segregation and Labeling:
-
Segregate as Non-Hazardous Waste: Do not mix this compound waste with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.[9]
-
Use Appropriate Containers: Collect waste this compound in a designated, sealed, and chemically compatible container.
-
Label Clearly: The container must be clearly labeled as "Non-Hazardous Waste" and include the chemical name "this compound".[10] Proper labeling is crucial for safe handling and disposal by EHS personnel.
3. Disposal Path:
-
Contact Environmental Health & Safety (EHS): The primary and recommended method for disposal is to contact your institution's EHS office for a scheduled waste pickup.[11][12] They are equipped to handle the final disposal in accordance with all regulations.
-
Disposal in Regular Laboratory Trash (with EHS approval): In some instances, and only with the explicit approval of your institution's EHS, small quantities of non-hazardous solid waste may be permissible for disposal in the regular laboratory trash.[6] Never assume this is acceptable without prior authorization.
-
Empty Containers: Empty containers that held this compound should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can typically be disposed of in the regular trash, with labels defaced.[10][11]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the general principles of handling non-hazardous chemical waste from laboratory settings are well-established. The procedures outlined above are based on guidelines from various university EHS departments and best practices in laboratory safety.
Conclusion
The responsible disposal of this compound, while classified as non-hazardous, is a critical aspect of laboratory safety and environmental stewardship. By adhering to the step-by-step procedures outlined in this guide, researchers can ensure they are in compliance with safety regulations and are minimizing their environmental impact. Always prioritize consulting your institution's specific guidelines and contacting your EHS office for any uncertainties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. vumc.org [vumc.org]
- 12. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling BRL-15572
Essential safety protocols and operational guidance for the handling and disposal of BRL-15572, a selective 5-HT1D receptor antagonist, are critical for ensuring a safe and efficient laboratory environment. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and disposal plans to support researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Proper handling of this compound is paramount to minimize exposure and ensure the integrity of the compound. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene, disposable |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory Protection | Not Required | Under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. |
Handling Procedure:
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to avoid inhalation of any dust.
-
Dissolving: this compound is soluble in DMSO and ethanol.[1] When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Storage: Store the solid compound desiccated at +4°C.[1] Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.[2] Avoid repeated freeze-thaw cycles.
Operational and Disposal Plan
A clear plan for the use and disposal of this compound is essential for laboratory safety and compliance.
Operational Workflow:
Workflow for handling this compound.
Disposal Plan:
-
Unused Material: Dispose of unused this compound and its solutions as hazardous chemical waste. Follow all federal, state, and local regulations.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.
-
Decontamination: The work area and any non-disposable equipment should be decontaminated using a suitable laboratory detergent and then rinsed with water.
Experimental Protocol: In Vitro [³⁵S]GTPγS Binding Assay
This assay is a key method for characterizing the functional activity of ligands at G protein-coupled receptors, such as the 5-HT1D receptor.[3]
Methodology:
-
Membrane Preparation: Utilize cell membranes from a cell line expressing the human 5-HT1D receptor.
-
Incubation Buffer: Prepare a buffer solution containing HEPES, MgCl₂, NaCl, and GDP.
-
Preincubation: In a 96-well plate, preincubate the cell membranes with varying concentrations of this compound in the incubation buffer for 30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 100 pM and incubate for a further 30 minutes at 30°C.
-
Termination: Stop the reaction by rapid filtration through Whatman GF/B filters.
-
Washing: Wash the filters five times with ice-cold HEPES buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the EC₅₀ value of this compound by plotting the concentration-response curve.
Experimental workflow for [³⁵S]GTPγS binding assay.
This compound Signaling Pathway Interaction
This compound acts as an antagonist at the 5-HT1D receptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist to this receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, this compound blocks this effect.
This compound antagonism at the 5-HT1D receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
